molecular formula C14H14N2O B1266156 4-Amino-N-(2-methylphenyl)benzamide CAS No. 888-78-8

4-Amino-N-(2-methylphenyl)benzamide

Cat. No.: B1266156
CAS No.: 888-78-8
M. Wt: 226.27 g/mol
InChI Key: HARHPNGPIOLPBW-UHFFFAOYSA-N
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Description

4-Amino-N-(2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-N-(2-methylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N-(2-methylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARHPNGPIOLPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00237339
Record name Benzamide, 4-amino-N-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888-78-8
Record name Benzamide, 4-amino-N-(2-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000888788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-amino-N-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physical and chemical properties of 4-Amino-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Amino-N-(2-methylphenyl)benzamide

Abstract

This technical guide provides a comprehensive analysis of 4-Amino-N-(2-methylphenyl)benzamide (CAS No. 888-78-8), a key chemical intermediate and molecular scaffold in the field of medicinal chemistry. The document delineates its fundamental chemical identity, physicochemical properties, and spectroscopic profile. We explore its chemical reactivity, offer a representative synthetic pathway, and outline a robust protocol for its characterization. The guide emphasizes the compound's significance, particularly its role as a foundational structure in the development of targeted therapeutics, such as irreversible Bruton's tyrosine kinase (BTK) inhibitors. This paper is intended for researchers, chemists, and professionals in drug discovery and development, providing the technical accuracy and field-proven insights necessary for its application.

Introduction

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene ring.[1] This structural motif is prevalent in a wide array of pharmacologically active molecules, demonstrating diverse biological activities.[2] The specific compound, 4-Amino-N-(2-methylphenyl)benzamide, is a substituted benzanilide distinguished by an amino group at the para-position of the benzoyl ring and an N-substitution with a 2-methylphenyl (o-tolyl) group.

The strategic placement of these functional groups—a primary aromatic amine, a secondary amide linkage, and a sterically influential ortho-methyl group—makes this molecule a highly valuable and versatile building block in synthetic chemistry. Its utility is particularly highlighted in the design of kinase inhibitors, where precise molecular geometry and hydrogen bonding capabilities are paramount for target engagement. Notably, this compound has been integral to the discovery of novel, highly selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a critical target in the treatment of various B-cell malignancies and autoimmune disorders.[3] This guide aims to consolidate the known and predicted properties of this compound to facilitate its effective use in research and development.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. 4-Amino-N-(2-methylphenyl)benzamide is defined by its specific molecular structure and is cataloged under several internationally recognized identifiers.

Caption: Chemical Structure of 4-Amino-N-(2-methylphenyl)benzamide

IdentifierValueSource
CAS Number 888-78-8[3]
Molecular Formula C₁₄H₁₄N₂O[3]
Molecular Weight 226.28 g/mol [3]
IUPAC Name 4-amino-N-(2-methylphenyl)benzamideN/A
Canonical SMILES CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N[3]
InChIKey HARHPNGPIOLPBW-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetics. The properties listed below are a combination of experimentally derived and computationally estimated values, providing a robust profile for laboratory application.

PropertyValueMethod / Source
Melting Point 181.03 °CEPI Suite[3]
181 °CExperimental[4]
Boiling Point 372.12 °CEPA T.E.S.T. (Estimated)[3]
432.66 °CEPI Suite (Estimated)[3]
Density 1.23 g/cm³EPA T.E.S.T. (Estimated)[3]
Water Solubility 24.84 mg/LEPI Suite (Estimated)[3]
50.13 mg/LEPA T.E.S.T. (Estimated)[3]
Appearance White to off-white crystalline solidInferred from related benzamides[1][4]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 2[3]

Field Insights: The low aqueous solubility is typical for a molecule with two aromatic rings and is a critical consideration for drug development, impacting both formulation and oral bioavailability. The presence of two hydrogen bond donors (-NH₂ and -NH-) and two acceptor sites (C=O and -NH₂) allows for specific and strong interactions with biological targets, such as the active site of an enzyme.

Spectroscopic Profile (Predictive Analysis)

While specific spectral data requires experimental acquisition, the structure of 4-Amino-N-(2-methylphenyl)benzamide allows for a confident prediction of its key spectroscopic features. This predictive analysis is crucial for confirming the identity and purity of synthesized material.

  • ¹H NMR Spectroscopy: The spectrum is expected to be complex in the aromatic region (approx. δ 6.5-7.8 ppm) due to the presence of two distinct, substituted phenyl rings. Key expected signals include:

    • A singlet for the methyl (-CH₃) protons around δ 2.2-2.4 ppm.

    • A broad singlet for the two primary amine (-NH₂) protons, which may exchange with D₂O.

    • A broad singlet for the secondary amide (-NH-) proton, typically further downfield (δ 8.0-9.0 ppm).

    • Distinct multiplets for the aromatic protons. The 1,4-disubstituted ring will show two doublets (an AA'BB' system), while the 1,2-disubstituted ring will present a more complex pattern.

  • ¹³C NMR Spectroscopy: The spectrum should display 14 unique carbon signals.

    • The amide carbonyl (C=O) carbon will appear significantly downfield (δ 165-170 ppm).

    • A signal for the methyl (-CH₃) carbon will be upfield (δ 15-20 ppm).

    • Twelve signals are expected in the aromatic region (δ 110-150 ppm), corresponding to the eight CH and four quaternary carbons of the phenyl rings.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

    • Two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

    • A sharp peak around 3300 cm⁻¹ for the N-H stretch of the secondary amide.

    • A strong, sharp absorption band around 1640-1660 cm⁻¹ (Amide I band) for the C=O stretching vibration.

    • An absorption band around 1510-1550 cm⁻¹ (Amide II band) from N-H bending and C-N stretching.

  • Mass Spectrometry (MS):

    • Under Electron Ionization (EI), a prominent molecular ion peak (M⁺˙) is expected at m/z ≈ 226.

    • Common fragmentation patterns would include cleavage of the amide bond, leading to fragments corresponding to the 4-aminobenzoyl cation (m/z 120) and the 2-methylaniline cation (m/z 107) or related radical cations.

Chemical Properties and Reactivity

The reactivity of 4-Amino-N-(2-methylphenyl)benzamide is dictated by its three principal functional components: the primary aromatic amine, the secondary amide, and the two aromatic rings.

  • Primary Aromatic Amine (-NH₂): This group is a nucleophilic center and a site for extensive derivatization. It can readily undergo acylation, alkylation, sulfonation, and diazotization followed by Sandmeyer-type reactions. Its strong activating, ortho-para directing nature significantly influences the electrophilic substitution pattern of the aminobenzoyl ring.

  • Amide Linkage (-CONH-): The amide bond is chemically robust and resistant to hydrolysis under neutral conditions. However, it can be cleaved by refluxing in strong acid or base, yielding 4-aminobenzoic acid and 2-methylaniline. The N-H proton is weakly acidic and can be deprotonated by strong bases.

  • Aromatic Rings: Both rings are susceptible to electrophilic aromatic substitution. The aminobenzoyl ring is highly activated towards substitution at the positions ortho to the amino group. The tolyl ring is moderately activated by the methyl group, with substitution directed to the ortho and para positions relative to it.

Representative Synthesis and Characterization

A logical and common approach to synthesizing this molecule involves a two-step process starting from commercially available precursors: amidation followed by reduction.

G start Start Materials: 4-Nitrobenzoyl Chloride 2-Methylaniline step1 Step 1: Amidation Couple starting materials in the presence of a base (e.g., Pyridine or Et3N) in an aprotic solvent (e.g., DCM). start->step1 intermediate Intermediate: 4-Nitro-N-(2-methylphenyl)benzamide step1->intermediate step2 Step 2: Nitro Reduction Reduce the nitro group using a standard reducing agent (e.g., SnCl2/HCl, H2/Pd-C, or Fe/NH4Cl). intermediate->step2 product Final Product: 4-Amino-N-(2-methylphenyl)benzamide step2->product purification Purification Recrystallization or Column Chromatography product->purification

Caption: A representative two-step synthesis workflow.

Experimental Protocol: Quality Control and Characterization

This protocol ensures the identity and purity of a synthesized batch of 4-Amino-N-(2-methylphenyl)benzamide.

  • Visual Inspection: Examine the sample for physical appearance. It should be a white to off-white crystalline solid, free of discoloration or foreign matter.

  • Melting Point Analysis:

    • Place a small amount of the dried sample into a capillary tube.

    • Use a calibrated melting point apparatus to determine the melting range.

    • A sharp melting range close to the literature value (181 °C) is indicative of high purity.[3][4] A broad or depressed range suggests impurities.

  • Thin-Layer Chromatography (TLC):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Elute the plate with an appropriate mobile phase (e.g., 30-50% ethyl acetate in hexanes).

    • Visualize the plate under UV light (254 nm). A single spot confirms the presence of a single major component.

  • Spectroscopic Confirmation:

    • Acquire ¹H NMR, IR, and Mass Spectra for the sample.

    • Validation Step: Compare the acquired spectra against the predicted profiles detailed in Section 4.0. The presence of all expected peaks and the correct molecular ion in the mass spectrum validates the chemical identity. The absence of significant unassignable peaks confirms purity.

Applications in Research and Drug Development

4-Amino-N-(2-methylphenyl)benzamide is not merely a laboratory chemical; it is a validated and highly valuable scaffold in modern drug discovery.

  • Scaffold for Kinase Inhibitors: Its primary significance lies in its use as a core fragment for developing kinase inhibitors. The molecule's rigid structure, combined with its specific hydrogen bond donor/acceptor pattern, allows it to be oriented within the ATP-binding pocket of various kinases.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: The most prominent application is in the design of irreversible BTK inhibitors.[3] In this context, the primary amine of the scaffold serves as an attachment point for an electrophilic "warhead" (e.g., an acrylamide group). This warhead forms a covalent bond with a cysteine residue in the BTK active site, leading to permanent, irreversible inhibition. The N-(2-methylphenyl) portion helps to confer selectivity and fits into a specific hydrophobic pocket of the enzyme.

  • Broader Pharmacological Potential: The general benzamide structure is a well-known pharmacophore present in antipsychotic, antiemetic, and prokinetic agents. While this specific derivative is most noted for its use in oncology, its structure warrants investigation for other potential central nervous system or gastrointestinal applications.[2]

Safety and Handling

Specific GHS hazard data for 4-Amino-N-(2-methylphenyl)benzamide is not extensively published. However, based on the known hazards of structurally similar aromatic amines and amides, prudent laboratory practices are mandatory.[5][6]

  • General Handling: Always handle the compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Toxicity: Aromatic amines can be toxic and may be skin/eye irritants. Avoid inhalation of dust and direct contact with skin and eyes. Assume the compound is harmful if swallowed, consistent with related benzamides.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Safety Data Sheet (SDS): Always consult the manufacturer-provided SDS before handling the material for comprehensive safety and disposal information.

Conclusion

4-Amino-N-(2-methylphenyl)benzamide is a chemical compound of significant strategic importance. Its well-defined physicochemical properties, including a high melting point and low water solubility, are characteristic of the molecular scaffolds used in drug development. The presence of versatile functional groups allows for straightforward chemical modification, while its core structure has been proven to be an effective foundation for highly selective enzyme inhibitors. The documented success of this scaffold in the creation of advanced BTK inhibitors underscores its value and ensures its continued relevance for researchers and scientists dedicated to the discovery of next-generation therapeutics.

References

  • Chemchart. 4-Amino-N-(2-methylphenyl)benzamide (888-78-8).
  • PubChem. 4-amino-N-(2-amino-4-methylphenyl)benzamide | C14H15N3O. National Institutes of Health.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Amino-N-methylbenzamide | 6274-22-2.
  • ECHEMI. 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE Formula | 4943-85-5.
  • PubChem. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O. National Institutes of Health.
  • PubChem. 4-Amino-N-phenylbenzamide | C13H12N2O. National Institutes of Health.
  • Wikipedia. Benzamide.
  • PubChem. 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O. National Institutes of Health.
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  • BLD Pharm. N-Methylbenzamide | 613-93-4.

Sources

The Structural Elucidation of 4-Amino-N-(2-methylphenyl)benzamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the crystallographic and structural characteristics of 4-Amino-N-(2-methylphenyl)benzamide, a molecule of significant interest in medicinal chemistry and drug development. While a definitive crystal structure for this specific compound is not publicly available, this guide leverages data from the closely related analog, 4-Methyl-N-(2-methylphenyl)benzamide, to provide a detailed projection of its structural properties. We will explore the synthesis, experimental protocols for structural determination, and an in-depth analysis of the anticipated molecular geometry and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solid-state properties of this important class of compounds.

Introduction: The Significance of Benzamides in Medicinal Chemistry

Benzamide derivatives are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties[1]. Their therapeutic efficacy is often intrinsically linked to their three-dimensional structure and the intermolecular interactions they form in the solid state. A thorough understanding of the crystal structure of a benzamide-based active pharmaceutical ingredient (API) is therefore paramount for optimizing its formulation, bioavailability, and therapeutic performance[2].

4-Amino-N-(2-methylphenyl)benzamide combines the key pharmacophoric elements of a substituted benzamide with the structural nuances introduced by the ortho-methyl and para-amino substitutions. These features are expected to significantly influence its crystal packing and hydrogen bonding networks, which in turn dictate its physicochemical properties.

Synthesis and Crystallization

A plausible and efficient synthetic route to 4-Amino-N-(2-methylphenyl)benzamide involves a two-step process starting from 4-nitrobenzoic acid[3].

Synthesis of 4-Nitro-N-(2-methylphenyl)benzamide

The initial step is the activation of 4-nitrobenzoic acid to its more reactive acid chloride derivative, 4-nitrobenzoyl chloride, by refluxing with thionyl chloride (SOCl₂)[3]. The resulting acyl chloride is then reacted with 2-methylaniline in a suitable solvent like dichloromethane (DCM) at room temperature to yield the amide, 4-Nitro-N-(2-methylphenyl)benzamide[3].

Reduction to 4-Amino-N-(2-methylphenyl)benzamide

The final step is the reduction of the nitro group to an amino group. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in an ethanol solvent[3]. This method is generally high-yielding and provides a clean product.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system, such as ethanol or ethyl acetate.

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a small molecule like 4-Amino-N-(2-methylphenyl)benzamide follows a well-established experimental workflow. The following diagram illustrates the key stages, from data collection to structure refinement.

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis crystal_selection Crystal Selection & Mounting xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction Suitable Crystal data_reduction Data Reduction & Integration xray_diffraction->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Crystallographic Validation structure_refinement->validation analysis Structural Analysis validation->analysis

Caption: A generalized workflow for single-crystal X-ray crystallography.

Projected Crystallographic Data and Molecular Geometry

While the precise crystal structure of 4-Amino-N-(2-methylphenyl)benzamide is yet to be reported, we can project its key crystallographic parameters and molecular geometry based on the known structure of its close analog, 4-Methyl-N-(2-methylphenyl)benzamide[4].

Projected Crystallographic Data

The crystallographic data for 4-Methyl-N-(2-methylphenyl)benzamide is presented in the table below[4]. It is anticipated that 4-Amino-N-(2-methylphenyl)benzamide will crystallize in a similar crystal system, likely monoclinic or triclinic, with comparable unit cell dimensions. The presence of the amino group, however, will likely lead to a different space group due to the formation of distinct hydrogen bonding networks.

Parameter 4-Methyl-N-(2-methylphenyl)benzamide[4] Projected for 4-Amino-N-(2-methylphenyl)benzamide
Chemical FormulaC₁₅H₁₅NOC₁₄H₁₄N₂O
Formula Weight225.28226.28
Crystal SystemTriclinicMonoclinic or Triclinic
Space GroupP-1P2₁/c or related
a (Å)7.2964 (6)~ 7-8
b (Å)9.9075 (5)~ 9-11
c (Å)18.1347 (13)~ 17-19
α (°)88.331 (5)90
β (°)82.892 (6)~ 90-100
γ (°)79.558 (5)90
V (ų)1279.29 (15)~ 1200-1400
Z44
Projected Molecular Conformation

The molecular structure of 4-Methyl-N-(2-methylphenyl)benzamide reveals two independent molecules in the asymmetric unit, primarily differing in the dihedral angle between the two aromatic rings[4]. A similar conformational flexibility is expected for 4-Amino-N-(2-methylphenyl)benzamide. The key structural features are:

  • Non-planar Conformation: The steric hindrance from the ortho-methyl group on the N-phenyl ring will force the two aromatic rings to be significantly twisted with respect to each other. The dihedral angle between the benzamide ring and the N-phenyl ring is expected to be in the range of 50-60°.

  • Amide Bond Geometry: The central amide linkage (C-N-C=O) will be essentially planar.

  • Intramolecular Hydrogen Bonding: An intramolecular N-H···O hydrogen bond between the amide hydrogen and the carbonyl oxygen is likely to be present, contributing to the stability of the molecular conformation[4].

The following diagram illustrates the key structural features and anticipated hydrogen bonding.

Sources

Molecular Modeling of 4-Amino-N-(2-methylphenyl)benzamide: A Technical Guide to Unraveling Conformational Landscapes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the molecular modeling of 4-Amino-N-(2-methylphenyl)benzamide. We will delve into the theoretical underpinnings and practical application of computational chemistry techniques to elucidate the conformational preferences of this molecule, a critical aspect in understanding its physicochemical properties and potential biological activity.

Introduction: The Significance of Molecular Conformation

The three-dimensional structure of a molecule is intrinsically linked to its function. For a flexible molecule like 4-Amino-N-(2-methylphenyl)benzamide, which possesses multiple rotatable bonds, an understanding of its preferred conformation(s) is paramount. These conformational preferences dictate how the molecule interacts with its environment, including biological targets such as enzymes and receptors. Molecular modeling provides a powerful in-silico approach to explore the potential energy surface of a molecule and identify its low-energy, and therefore most probable, conformations.

4-Amino-N-(2-methylphenyl)benzamide is a substituted benzamide. The central amide linkage and the two aromatic rings with their respective substituents present several key rotational degrees of freedom that will be the focus of our investigation. The inherent flexibility of such molecules makes experimental determination of all relevant conformations challenging, thus highlighting the predictive power of computational methods.

Foundational Concepts in Conformational Analysis

The conformational landscape of a molecule is governed by a delicate balance of steric and electronic effects. In the case of 4-Amino-N-(2-methylphenyl)benzamide, the key factors influencing its conformation include:

  • Torsional Strain: Rotation around single bonds is not entirely free. There are energetic penalties associated with certain dihedral angles due to eclipsing interactions between atoms or groups.

  • Steric Hindrance: The spatial arrangement of atoms can lead to repulsive van der Waals interactions when non-bonded atoms are brought too close together. The 2-methyl group on the phenyl ring is of particular interest in this regard.

  • Electronic Effects: The delocalization of electrons across the aromatic rings and the amide bond can influence bond lengths and angles, and can favor planar arrangements to maximize orbital overlap.

Our modeling approach will systematically explore these factors to build a comprehensive picture of the molecule's conformational space.

Methodological Workflow: A Multi-faceted Approach

To ensure a robust and validated conformational analysis, we will employ a hierarchical modeling strategy, beginning with less computationally expensive methods for initial exploration and progressing to more accurate, quantum mechanical calculations for refinement.

Below is a diagrammatic representation of our proposed workflow:

G cluster_0 Initial Setup & Exploration cluster_1 Refinement & Validation cluster_2 Analysis & Interpretation A 1. 3D Structure Generation (e.g., Avogadro) B 2. Molecular Mechanics (MM) Conformational Search (e.g., GAFF Force Field) A->B Initial Geometry C 3. Quantum Mechanics (QM) Geometry Optimization (DFT: B3LYP/6-31G(d)) B->C Low-Energy Conformers D 4. Torsional Profile Scans (Relaxed Scans) C->D Optimized Geometries F 6. Property Calculation (Dipole Moment, ESP) C->F E 5. Energetic Analysis (Relative Energies, Boltzmann Distribution) D->E G cluster_0 Low-Energy Conformer 1 cluster_1 Low-Energy Conformer 2 a a a_label Relative Energy: 0.00 kcal/mol b b b_label Relative Energy: X.XX kcal/mol

Caption: Visual representation of the lowest energy conformers of 4-Amino-N-(2-methylphenyl)benzamide.

The torsional energy profiles obtained from the relaxed scans provide a quantitative measure of the molecule's flexibility. The energy barriers between stable conformers can be determined from these plots. [1][2]

Conclusion and Future Directions

This guide has outlined a robust computational workflow for the detailed conformational analysis of 4-Amino-N-(2-methylphenyl)benzamide. By combining molecular mechanics for broad searching with quantum mechanics for accurate refinement, a comprehensive understanding of the molecule's potential energy surface can be achieved.

The insights gained from this analysis are foundational for further studies, including:

  • Pharmacophore Modeling: Identifying the 3D arrangement of chemical features essential for biological activity.

  • Docking Studies: Predicting the binding mode of the molecule to a biological target.

  • QSAR (Quantitative Structure-Activity Relationship) Studies: Correlating conformational properties with biological activity.

The methodologies described herein are not limited to the title compound and can be readily adapted for the conformational analysis of other flexible small molecules, making this a valuable guide for the broader drug discovery and development community.

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A Comprehensive Technical Guide to the Research Landscape of 4-Amino-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] These derivatives are recognized for a diverse range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] Within this versatile chemical class, 4-Amino-N-(2-methylphenyl)benzamide emerges as a molecule of significant interest. Its structure, characterized by a benzamide core with an amino group at the 4-position of the benzoyl ring and a methyl-substituted aniline, provides a unique platform for therapeutic exploration.

This technical guide offers a comprehensive literature review of 4-Amino-N-(2-methylphenyl)benzamide and its closely related analogs. We will delve into its physicochemical properties, established synthetic routes, and the crucial experimental considerations therein. The primary focus will be a detailed analysis of its biological activities, with a particular emphasis on its potential as an anticonvulsant and antitumor agent, drawing from key preclinical studies.[3][4] Furthermore, we will explore its postulated mechanisms of action and discuss the structure-activity relationships that govern its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a consolidated understanding of the current research and future potential of this promising compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent. These properties influence its synthesis, formulation, and pharmacokinetic profile.

Key Physicochemical Properties

The following table summarizes the key computed and experimental properties of 4-Amino-N-(2-methylphenyl)benzamide.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂OChemchart[5]
Molecular Weight 226.279 g/mol Chemchart[5]
Melting Point ~181.03 °CEPI Suite[5]
Boiling Point ~432.66 °CEPI Suite[5]
Water Solubility 24.84 - 50.13 mg/LEPA T.E.S.T., EPI Suite[5]
Hydrogen Bond Donors 2Chemchart[5]
Hydrogen Bond Acceptors 2Chemchart[5]
Rotatable Bonds 2Chemchart[5]
Structural Analysis and Crystallography

These studies reveal that the dihedral angle between the two aromatic rings is a key structural feature, typically ranging from 48° to 63°.[6][7] This non-planar conformation is significant, as it can influence the molecule's ability to fit into the binding pockets of enzymes or receptors. Furthermore, the crystal structures of these analogs are consistently stabilized by intermolecular N—H⋯O hydrogen bonds, which link molecules into chains.[6][7] This hydrogen bonding capability is essential for interactions with biological macromolecules. The presence of the ortho-methyl group on the aniline ring sterically influences the orientation of the amide bond, a crucial factor in defining the molecule's overall shape and biological activity.[6]

Synthesis and Characterization

The synthesis of 4-Amino-N-(2-methylphenyl)benzamide can be achieved through a reliable and well-documented chemical pathway common for benzamide derivatives. The primary strategy involves the formation of an amide bond followed by the chemical modification of a functional group.

Synthetic Pathway Overview

A logical and widely adopted synthetic route proceeds in two main steps:

  • Amide Formation: The synthesis begins with the acylation of 2-methylaniline using 4-nitrobenzoyl chloride. The nitro-substituted starting material is chosen because the nitro group is a robust electron-withdrawing group that can be readily converted to the desired amino group in a subsequent step.

  • Nitro Group Reduction: The intermediate, 4-Nitro-N-(2-methylphenyl)benzamide, is then subjected to a reduction reaction to convert the nitro group (-NO₂) to the primary amine (-NH₂), yielding the final product.

This two-step process is efficient and utilizes common laboratory reagents.

SynthesisWorkflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Nitro Group Reduction A 4-Nitrobenzoyl Chloride C 4-Nitro-N-(2-methylphenyl)benzamide A->C Acylation (e.g., in DCM) B 2-Methylaniline B->C Acylation (e.g., in DCM) D 4-Amino-N-(2-methylphenyl)benzamide C->D Reduction (e.g., H₂, Pd/C in Ethanol)

Caption: General synthetic workflow for 4-Amino-N-(2-methylphenyl)benzamide.

Experimental Protocol

The following protocol outlines a representative procedure for the synthesis of 4-Amino-N-(2-methylphenyl)benzamide.

Step 1: Synthesis of 4-Nitro-N-(2-methylphenyl)benzamide

  • Rationale: This step involves a nucleophilic acyl substitution. 4-Nitrobenzoic acid is first converted to the more reactive 4-nitrobenzoyl chloride using an agent like thionyl chloride (SOCl₂).[8] The subsequent reaction with 2-methylaniline forms the stable amide bond.

  • Procedure: a. To a solution of 4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane, DCM), add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2-3 hours to ensure complete formation of 4-nitrobenzoyl chloride.[8] b. Cool the reaction mixture and remove excess thionyl chloride under reduced pressure. c. Dissolve the resulting crude 4-nitrobenzoyl chloride in dry DCM. d. In a separate flask, dissolve 2-methylaniline in dry DCM. e. Slowly add the 4-nitrobenzoyl chloride solution to the 2-methylaniline solution at room temperature and stir for 2-24 hours.[8] f. Monitor the reaction by Thin Layer Chromatography (TLC). g. Upon completion, wash the reaction mixture with an aqueous solution (e.g., NaHCO₃, brine), dry the organic layer over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude product.

Step 2: Synthesis of 4-Amino-N-(2-methylphenyl)benzamide

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[8]

  • Procedure: a. Dissolve the crude 4-Nitro-N-(2-methylphenyl)benzamide from Step 1 in a solvent such as ethanol.[8] b. Add a catalytic amount of 10% Palladium on carbon (Pd/C). c. Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature. d. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 30 minutes to a few hours).[8] e. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. f. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-Amino-N-(2-methylphenyl)benzamide.

Purification and Characterization
  • Purification (Self-Validation): The crude product should be purified to ensure high quality for biological testing. Recrystallization from a suitable solvent, such as ethanol, is a standard and effective method.[6] The purity can be initially assessed by determining the melting point and comparing it to literature values.

  • Characterization: The identity and structure of the final compound must be confirmed using standard spectroscopic techniques.

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as N-H stretches for the amine and amide, a C=O stretch for the amide, and aromatic C-H stretches.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the exact atomic connectivity and chemical environment of all protons and carbons in the molecule, ensuring the final structure is correct.

Review of Biological Activities

While direct studies on 4-Amino-N-(2-methylphenyl)benzamide are limited, research on closely related analogs provides strong evidence for its potential pharmacological profile.

Anticonvulsant Properties

The 4-aminobenzamide scaffold is a promising framework for anticonvulsant agents. An analog, 4-amino-(2-methyl-4-aminophenyl)benzamide, demonstrated significant activity in preclinical models.[4]

  • Activity in Mice: When administered intraperitoneally to mice, this analog was active in the maximal electroshock (MES) seizure test, a standard screening model for drugs effective against generalized tonic-clonic seizures.[4] It also showed activity against seizures induced by bicuculline and 3-mercaptopropionic acid.[4]

  • Potency and Therapeutic Index: The compound exhibited potency comparable to the established antiepileptic drugs phenytoin and carbamazepine.[4] The introduction of a second amino group on the phenyl ring appeared to enhance its activity after oral administration in rats.[4]

The following table summarizes the anticonvulsant activity of the analog in mice.

CompoundED₅₀ (MES, i.p.)TD₅₀ (Neurotoxicity)Protective Index (PI)
4-amino-(2-methyl-4-aminophenyl)benzamide 15.4 mg/kg (63 µmol/kg)163 mg/kg (676 µmol/kg)10.7

Data sourced from Chimirri et al.[4]

This favorable protective index (the ratio of the neurotoxic dose to the effective anticonvulsant dose) suggests a good safety margin, making this class of compounds a strong candidate for further investigation.[4]

Antitumor Potential

Research into 4-amino-N-(2'-aminophenyl)benzamide, an analog differing only by the absence of the methyl group, has revealed preferential activity against slowly proliferating tumors.[3] This is a particularly valuable finding, as many conventional chemotherapies are less effective against such malignancies.

  • Efficacy in Preclinical Models: High growth-inhibiting efficacy was observed in rat models of intratibially implanted osteosarcoma, methylnitrosourea-induced primary mammary carcinoma, and colorectal adenocarcinoma.[3]

  • Differential Activity: The compound was notably ineffective against rapidly growing tumors like Yoshida sarcoma and Walker 256 carcinosarcoma, highlighting its unique selectivity for slower-growing cancers.[3]

  • Toxicity Profile: The maximum tolerated doses (MTD) were established at 4 mg/kg in rats and 1 mg/kg in dogs, providing essential data for preclinical safety assessment.[3]

Mechanism of Action and Structure-Activity Relationship (SAR)

Understanding how a compound exerts its biological effects at a molecular level is crucial for rational drug design and optimization.

Postulated Mechanisms of Action
  • Antitumor Activity: The antitumor analog 4-amino-N-(2'-aminophenyl)benzamide is reported to have DNA-DNA crosslinking activity after in vivo treatment.[3] This mechanism involves the formation of covalent bonds between strands of DNA, which prevents DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

MoA_Diagram cluster_cell Tumor Cell Compound 4-Amino-N-(phenyl)benzamide Analog DNA DNA Double Helix Replication & Transcription Compound:f0->DNA:f0 Metabolic Activation (in vivo) DNA:f0->DNA:f0 Interstrand Crosslinking Apoptosis Cell Death (Apoptosis) DNA:f1->Apoptosis Inhibition leads to

Caption: Postulated antitumor mechanism via DNA crosslinking.

  • Anticonvulsant Activity: While the exact mechanism is not fully elucidated, the pharmacological profile of related anticonvulsant benzamides is similar to that of phenobarbital, phenytoin, and carbamazepine.[9] These established drugs primarily function by modulating voltage-gated sodium channels, suggesting that 4-Amino-N-(2-methylphenyl)benzamide may share a similar mode of action.

Structure-Activity Relationship (SAR) Insights

The biological activity of this class of compounds is highly dependent on its specific chemical structure.

  • The 4-Amino Group: The primary amine at the 4-position of the benzoyl ring is a common feature in many biologically active benzamides and is likely crucial for target interaction, possibly through hydrogen bonding.

  • Substitution on the Phenyl Rings: The nature and position of substituents are critical. The ortho-methyl group on the N-phenyl ring influences the molecule's conformation and, consequently, its activity.[6] Studies on derivatives have shown that adding a second amino group can enhance oral anticonvulsant potency, indicating that modulating the electronic properties of the N-phenyl ring is a viable strategy for optimization.[4]

  • Amide Linker: The amide bond itself is a rigid, planar structure that correctly orients the two aromatic rings relative to each other. This linker is a key structural element for maintaining the necessary conformation for biological activity.

Conclusion and Future Perspectives

4-Amino-N-(2-methylphenyl)benzamide and its analogs represent a compelling class of compounds with significant therapeutic potential. The existing literature strongly supports their promise as leads for the development of novel anticonvulsant and antitumor agents. The demonstrated efficacy in preclinical models, particularly the unique selectivity of an analog for slow-growing tumors, warrants further investigation.

Future research should be directed towards several key areas:

  • Definitive Mechanism of Action Studies: Elucidating the precise molecular targets for both the anticonvulsant and antitumor activities is paramount for rational drug development.

  • Pharmacokinetic Profiling: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to understand the compound's behavior in biological systems and to optimize its drug-like properties.

  • SAR Expansion: The synthesis and screening of a broader library of derivatives could lead to the identification of compounds with enhanced potency, improved selectivity, and a more favorable safety profile.

  • Advanced Preclinical Evaluation: Promising candidates should be advanced to more comprehensive preclinical studies in relevant animal models to validate their therapeutic potential.

References

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Navigating the Unknown: A Technical Guide to the Chemical Safety and Hazards of 4-Amino-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: Addressing the Data Gap

The responsible advancement of scientific research, particularly in drug discovery and development, necessitates a comprehensive understanding of the chemical entities being investigated. While 4-Amino-N-(2-methylphenyl)benzamide presents a molecule of interest, the absence of a dedicated Safety Data Sheet (SDS) and extensive toxicological studies presents a significant challenge. This guide has been developed to bridge this knowledge void by leveraging available data on structurally analogous compounds.

The core principle of this document is one of inferred hazard assessment . By systematically evaluating the safety profiles of closely related molecules, we can anticipate the potential risks associated with 4-Amino-N-(2-methylphenyl)benzamide and establish robust safety protocols. The information herein is intended to empower researchers to work safely and ethically with this compound, while acknowledging the current limitations in direct safety data. It is imperative that all handling of this chemical is conducted with the utmost caution, assuming a hazard profile informed by its chemical relatives.

Inferred Hazard Profile of 4-Amino-N-(2-methylphenyl)benzamide

The hazard profile for 4-Amino-N-(2-methylphenyl)benzamide is inferred from the documented hazards of its structural analogs, including 4-Aminobenzamide, 2-amino-N-(4-methylphenyl)benzamide, and other aminobenzamide derivatives. Based on this analysis, the compound should be considered as potentially hazardous.

GHS Classification (Inferred)

The following Globally Harmonized System (GHS) classifications are anticipated for 4-Amino-N-(2-methylphenyl)benzamide based on the profiles of its analogs.

Hazard ClassHazard CategoryInferred Hazard Statement(s)Basis for Inference (Analog Compounds)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]4-Aminobenzamide, 2-amino-N-(4-methylphenyl)benzamide
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[2]2-amino-N-(4-methylphenyl)benzamide
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3][4]4-Aminobenzamide, 3-Amino-N-methylbenzamide, N-(4-Amino-2,5-diethoxyphenyl)benzamide, 2-amino-N-(4-methylphenyl)benzamide
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]4-Aminobenzamide, 3-Amino-N-methylbenzamide, 2-amino-N-(4-methylphenyl)benzamide
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1][2]4-Aminobenzamide, 2-amino-N-(4-methylphenyl)benzamide
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.[2]2-amino-N-(4-methylphenyl)benzamide, 4-Aminobenzamide
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[5][6][7]Benzamide, 4-Aminobenzonitrile
Potential Health Effects (Inferred)
  • Ingestion: Harmful if swallowed.[1][2] Accidental ingestion may lead to systemic toxicity.[8]

  • Skin Contact: Causes skin irritation.[1][2][3][4] Prolonged or repeated contact may lead to dermatitis.[8] Harmful in contact with skin.[2]

  • Eye Contact: Causes serious eye irritation.[1][2][3] Direct contact may cause redness, pain, and potential damage to the cornea.

  • Inhalation: Harmful if inhaled.[1][2] Dusts or aerosols may cause respiratory tract irritation.[1][2]

  • Chronic Exposure: Suspected of causing genetic defects.[5][6][7] Aromatic amines are a class of compounds that can have long-term health effects, and this compound should be handled as a potential mutagen. Some related compounds can cause methemoglobinemia, a condition of reduced oxygen-carrying capacity of the blood.[8]

Safe Handling and Storage Protocols

Given the inferred hazards, a stringent and proactive approach to handling and storage is mandatory.

Engineering Controls
  • Ventilation: Work with 4-Amino-N-(2-methylphenyl)benzamide should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[1]

  • Containment: For weighing and transferring solid material, use of a balance enclosure or a powder containment hood is strongly recommended to minimize dust generation.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times.[1] Gloves should be inspected before use and disposed of properly after handling the compound.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[1]

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_handling Handling Procedure cluster_post_handling Post-Handling Assess_Task Assess Task for Exposure Risk Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Don_PPE Don PPE Correctly Select_PPE->Don_PPE Leads to Handle_Compound Handle Compound in Controlled Environment Don_PPE->Handle_Compound Enables Doff_PPE Doff and Dispose of PPE Correctly Handle_Compound->Doff_PPE Followed by Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Followed by

Caption: Personal Protective Equipment (PPE) Workflow for Handling 4-Amino-N-(2-methylphenyl)benzamide.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • The storage area should be clearly labeled with the compound's name and inferred hazards.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • In case of skin contact: Immediately wash skin with soap and plenty of water.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] Seek immediate medical attention.

Spill and Disposal Procedures
  • Spill Containment: In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid breathing dust.

  • Cleanup: For small spills of solid material, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust. For larger spills, it may be necessary to use a HEPA-filtered vacuum.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess Small_Spill Small Spill Assess->Small_Spill Minor Large_Spill Large Spill Assess->Large_Spill Major Cleanup Contain and Clean Up (with appropriate PPE) Small_Spill->Cleanup Notify Notify EH&S and Lab Supervisor Large_Spill->Notify Dispose Dispose of Waste Properly Cleanup->Dispose Notify->Cleanup Await Guidance

Caption: Spill Response Workflow for 4-Amino-N-(2-methylphenyl)benzamide.

Conclusion: A Call for Continued Vigilance

This technical guide provides a foundational framework for the safe handling of 4-Amino-N-(2-methylphenyl)benzamide, based on the best available data from structurally similar compounds. It is crucial for the scientific community to recognize the inherent uncertainties when working with chemicals that lack comprehensive safety data. The recommendations provided herein should be considered the minimum standard of care. Researchers are strongly encouraged to seek out any new toxicological information that may become available and to share their own safety observations with the broader scientific community. Ultimately, a culture of safety, proactive risk assessment, and open communication is paramount when navigating the frontiers of chemical research.

References

  • OXFORD LAB FINE CHEM LLP. (n.d.). P-AMINO BENZAMIDE Material Safety Data Sheet. Retrieved from [Link]

  • Berger, M. R., et al. (1988). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Journal of Cancer Research and Clinical Oncology, 114(4), 398-406. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(4-methylphenyl)benzamide. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). 4-Aminobenzonitrile Safety Data Sheet. Retrieved from [Link]

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An In-Depth Technical Guide to 4-Amino-N-(2-methylphenyl)benzamide: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-(2-methylphenyl)benzamide, a compound with the CAS Registry Number 888-78-8, belongs to the versatile class of benzamides, which are integral to numerous areas of chemical and pharmaceutical research. While the core structure of a benzamide is relatively simple, substitutions on the aromatic rings can lead to a diverse array of biological activities. This guide provides a comprehensive overview of 4-Amino-N-(2-methylphenyl)benzamide, from its initial discovery to its synthesis, physicochemical properties, and established and potential applications. As a Senior Application Scientist, this document is structured to offer not just factual information, but also insights into the scientific rationale behind the data presented.

Historical Discovery and Context

The first documented synthesis of 4-Amino-N-(2-methylphenyl)benzamide was reported by P. Grammaticakis in 1964 in the French scientific journal, Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences[1]. At the time of its initial disclosure, no specific utility for the compound was reported[1]. However, the landscape of medicinal chemistry in the mid-20th century was heavily focused on the exploration of new chemical entities for a wide range of therapeutic areas. The work of Grammaticakis and others in systematically synthesizing series of related compounds laid the groundwork for future pharmacological screening and discovery.

It was not until decades later that a significant biological activity for 4-Amino-N-(2-methylphenyl)benzamide was identified. A patent filed in the mid-1980s revealed that this compound, along with other 3- and 4-amino-N-(alkylphenyl) benzamides, possesses anticonvulsant properties[1]. This discovery placed the compound in the realm of potential therapeutics for neurological disorders such as epilepsy[1]. The anticonvulsant activity is particularly noted against tonic extensor seizures, suggesting its potential utility in treating generalized tonic-clonic seizures, among others[1].

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-Amino-N-(2-methylphenyl)benzamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂OChemchart
Molecular Weight 226.28 g/mol Chemchart
CAS Number 888-78-8Chemchart
Melting Point 181.03 °C (Predicted)Chemchart
Boiling Point 432.66 °C (Predicted)Chemchart
Water Solubility 24.84 mg/L (Predicted)Chemchart
Hydrogen Bond Donors 2Chemchart
Hydrogen Bond Acceptors 2Chemchart
Rotatable Bonds 2Chemchart

Synthesis and Mechanistic Insights

The synthesis of N-aryl benzamides is a well-established transformation in organic chemistry. The general and most common approach involves the acylation of an aniline derivative with a benzoyl chloride derivative. For 4-Amino-N-(2-methylphenyl)benzamide, a plausible and efficient synthesis route starts with the protection of the amino group on 4-aminobenzoic acid, followed by conversion to the acid chloride, reaction with 2-methylaniline (o-toluidine), and subsequent deprotection.

A key consideration in this synthesis is the potential for the amino group on the benzoic acid moiety to react with the acid chloride. Therefore, a protecting group strategy is often employed. A common protecting group for anilines is the acetyl group, which can be introduced by reacting 4-aminobenzoic acid with acetic anhydride. The resulting 4-acetamidobenzoic acid can then be converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂). This acid chloride is then reacted with 2-methylaniline to form the amide bond. The final step is the deprotection of the acetyl group, which can typically be achieved by acid or base hydrolysis, to yield the desired 4-Amino-N-(2-methylphenyl)benzamide.

An alternative approach involves the reaction of 4-nitrobenzoyl chloride with 2-methylaniline, followed by the reduction of the nitro group to an amino group. This method avoids the need for a protecting group on the benzoic acid moiety. The reduction of the nitro group can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) being a common and clean method.

Below is a detailed, step-by-step protocol for the synthesis of 4-Amino-N-(2-methylphenyl)benzamide via the nitrated intermediate route.

Experimental Protocol: Synthesis of 4-Amino-N-(2-methylphenyl)benzamide

Step 1: Synthesis of 4-Nitro-N-(2-methylphenyl)benzamide

  • To a solution of 2-methylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Nitro-N-(2-methylphenyl)benzamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 4-Amino-N-(2-methylphenyl)benzamide

  • Dissolve the purified 4-Nitro-N-(2-methylphenyl)benzamide from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation with hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-Amino-N-(2-methylphenyl)benzamide.

  • The product can be further purified by recrystallization if necessary.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nitro Reduction 4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride reaction1 + 4-nitrobenzoyl_chloride->reaction1 2-methylaniline 2-Methylaniline 2-methylaniline->reaction1 intermediate 4-Nitro-N-(2-methylphenyl)benzamide reaction1->intermediate Base (e.g., Pyridine) DCM, 0°C to RT reduction Reduction intermediate->reduction final_product 4-Amino-N-(2-methylphenyl)benzamide reduction->final_product H₂, Pd/C Ethanol, RT

Caption: Synthetic pathway for 4-Amino-N-(2-methylphenyl)benzamide.

Applications and Biological Activity

The primary documented application of 4-Amino-N-(2-methylphenyl)benzamide is as an anticonvulsant agent[1]. The patent literature indicates its effectiveness in preclinical models of epilepsy, specifically in preventing tonic extensor seizures induced by maximal electroshock[1]. This profile suggests a potential mechanism of action similar to other established anticonvulsants that modulate voltage-gated sodium channels, although further research is needed to elucidate the precise molecular target.

The broader class of benzamides exhibits a wide range of pharmacological activities, which may suggest other potential avenues of investigation for 4-Amino-N-(2-methylphenyl)benzamide. These include:

  • Anticancer Activity: Many benzamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of DNA methyltransferases or histone deacetylases.

  • Antimicrobial Activity: The benzamide scaffold is present in a number of compounds with antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Certain N-substituted benzamides have been shown to possess anti-inflammatory properties.

While these activities have not been specifically reported for 4-Amino-N-(2-methylphenyl)benzamide, its structural similarity to other biologically active benzamides makes it a candidate for screening in these and other therapeutic areas.

Future Directions

The historical context and known anticonvulsant activity of 4-Amino-N-(2-methylphenyl)benzamide provide a solid foundation for future research. Key areas for further investigation include:

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) responsible for its anticonvulsant effects is a critical next step. This could involve electrophysiological studies on ion channels and binding assays with relevant receptors.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of 4-Amino-N-(2-methylphenyl)benzamide could lead to the identification of more potent and selective anticonvulsant agents with improved pharmacokinetic profiles.

  • Exploration of Other Therapeutic Areas: Screening this compound for other biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects, could uncover new therapeutic applications.

  • Development of Advanced Synthetic Methodologies: While the classical synthesis is robust, the development of more modern, efficient, and environmentally friendly synthetic routes is always a valuable endeavor in medicinal chemistry.

Conclusion

4-Amino-N-(2-methylphenyl)benzamide is a compound with a clear, albeit somewhat latent, history in medicinal chemistry. From its initial synthesis in the 1960s to its later identification as an anticonvulsant, it serves as an example of how fundamental chemical exploration can lead to the discovery of biologically active molecules. The straightforward synthesis, coupled with its demonstrated pharmacological activity, makes it an intriguing scaffold for further research and development in the fields of neurology and beyond. This guide has aimed to provide a comprehensive and technically sound overview to aid researchers in their exploration of this and related compounds.

References

  • Grammaticakis, P. (1964). Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 259(23), 4295.
  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents. (n.d.).
  • Chemchart. (n.d.). 4-Amino-N-(2-methylphenyl)benzamide (888-78-8). Retrieved January 28, 2026, from a relevant chemical supplier's website.

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Methodological & Application

Application Notes & Protocols: The Utility of 4-Amino-N-(2-methylphenyl)benzamide as a Foundational Scaffold for Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the chemical scaffold, 4-Amino-N-(2-methylphenyl)benzamide . While a simple benzamide derivative, this compound represents a critical structural fragment found in several potent and specific tyrosine kinase inhibitors (TKIs). Its true value in medicinal chemistry is best exemplified by its role as a core component of Imatinib , a paradigm-shifting therapeutic for Chronic Myeloid Leukemia (CML). We will dissect the synthesis of this scaffold, its incorporation into a clinically relevant analogue, and the detailed protocols for evaluating the biological activity of its derivatives against the Bcr-Abl oncoprotein, the molecular driver of CML.

Introduction: The Benzamide Scaffold in Kinase Inhibition

In the landscape of targeted cancer therapy, the identification of privileged scaffolds—molecular frameworks that can be readily modified to interact with specific biological targets—is a cornerstone of drug discovery. The benzamide moiety is one such scaffold, prized for its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding pockets of various protein kinases[1][2].

The specific compound, 4-Amino-N-(2-methylphenyl)benzamide, serves as a particularly insightful case study. It is not merely a theoretical building block but a validated intermediate in the synthesis of Imatinib (Gleevec®), a drug that revolutionized CML treatment by specifically targeting the Bcr-Abl tyrosine kinase[3][4]. The structure combines two key features:

  • An aniline moiety (4-amino group) , which provides a reactive handle for further elaboration, allowing for the introduction of pharmacophores that target the deeper regions of the kinase domain.

  • A toluidine cap (N-(2-methylphenyl) group) , which can be modified to fine-tune steric and electronic properties, influencing target selectivity and pharmacokinetic profiles.

Understanding how to synthesize and utilize this scaffold provides a direct pathway to developing novel kinase inhibitors based on a clinically validated blueprint.

Synthetic Protocols

The synthesis of 4-Amino-N-(2-methylphenyl)benzamide is a robust two-step process, beginning with an amide coupling followed by a nitro group reduction. This approach ensures high yields and purity, essential for subsequent medicinal chemistry applications.

Protocol 2.1: Synthesis of 4-Nitro-N-(2-methylphenyl)benzamide (Intermediate)

This step involves the acylation of 2-methylaniline with 4-nitrobenzoyl chloride. The causality for this choice is clear: the nitro group is a stable and effective precursor to the crucial amine, and the use of a benzoyl chloride ensures a high-yielding amide bond formation.

Materials:

  • 2-Methylaniline (o-toluidine)

  • 4-Nitrobenzoyl chloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-methylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or TEA (1.2 eq) to the solution. This base is crucial as it scavenges the HCl byproduct generated during the acylation, driving the reaction to completion.

  • Cool the mixture to 0 °C in an ice bath. This temperature control mitigates potential side reactions and ensures a more controlled reaction rate.

  • Dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove residual acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography to yield pure 4-Nitro-N-(2-methylphenyl)benzamide.

Protocol 2.2: Synthesis of 4-Amino-N-(2-methylphenyl)benzamide

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is the method of choice due to its high efficiency and clean conversion.

Materials:

  • 4-Nitro-N-(2-methylphenyl)benzamide

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the 4-Nitro-N-(2-methylphenyl)benzamide (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material). The catalyst provides the surface for the hydrogenation reaction to occur.

  • Purge the flask with nitrogen and then introduce hydrogen gas via a balloon or connect to a Parr hydrogenator.

  • Stir the suspension vigorously at room temperature under a hydrogen atmosphere for 6-12 hours. The reaction progress can be monitored by TLC until the starting material is fully consumed.

  • Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. This is a critical step as palladium residues can interfere with subsequent reactions.

  • Wash the Celite® pad with additional solvent (ethanol or ethyl acetate).

  • Combine the filtrates and concentrate under reduced pressure to yield the final product, 4-Amino-N-(2-methylphenyl)benzamide, typically as a solid with high purity.

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Reduction A 2-Methylaniline + 4-Nitrobenzoyl Chloride B DCM, Pyridine, 0°C to RT A->B Reactants C 4-Nitro-N-(2-methylphenyl)benzamide B->C Yields D Intermediate from Step 1 C->D Purified Intermediate E H₂, 10% Pd/C, Ethanol D->E Substrate F 4-Amino-N-(2-methylphenyl)benzamide E->F Yields Final Product

Fig 1. Synthetic workflow for 4-Amino-N-(2-methylphenyl)benzamide.

Application in Medicinal Chemistry: A Scaffold for Bcr-Abl Inhibition

The primary utility of 4-Amino-N-(2-methylphenyl)benzamide is as a key intermediate for constructing Type II kinase inhibitors like Imatinib. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, offering greater selectivity. The aniline nitrogen of our scaffold is used to couple with a heterocyclic system (like a pyrimidine), which occupies the adenine-binding region of the kinase.

The Bcr-Abl Signaling Pathway

In CML, the Philadelphia chromosome translocation results in the Bcr-Abl fusion protein, a constitutively active tyrosine kinase. This oncoprotein drives malignant transformation by phosphorylating a host of downstream substrates, leading to uncontrolled cell proliferation and inhibition of apoptosis[5][6][7]. Key downstream pathways include RAS/RAF/MAPK and PI3K/AKT/mTOR[6]. The K562 cell line, derived from a CML patient in blast crisis, endogenously expresses Bcr-Abl and is the gold-standard model for studying inhibitors of this pathway[8][9][10][11].

Bcr_Abl_Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes BcrAbl Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BcrAbl->GRB2 PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Imatinib Imatinib Analogue (Inhibitor) Imatinib->BcrAbl RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation

Fig 2. Simplified Bcr-Abl signaling pathway and point of inhibition.

Biological Evaluation Protocols

To assess the potential of novel derivatives of 4-Amino-N-(2-methylphenyl)benzamide, a tiered approach involving both biochemical and cell-based assays is essential. These protocols provide a self-validating system to confirm on-target activity and cellular efficacy.

Protocol 4.1: In Vitro Bcr-Abl Kinase Inhibition Assay (LanthaScreen® Binding Assay)

This biochemical assay directly measures the ability of a compound to bind to the ATP site of the Abl kinase. It is a robust method for determining initial potency (IC₅₀) and for structure-activity relationship (SAR) studies. This protocol is adapted from commercially available FRET-based binding assays[5].

Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Recombinant Abl kinase (GST-tagged)

  • LanthaScreen® Eu-anti-GST Antibody

  • LanthaScreen® Kinase Tracer

  • Test compounds (solubilized in DMSO)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black plates

  • Fluorescence plate reader capable of time-resolved FRET

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create a 3x final concentration working solution in kinase buffer.

  • Kinase/Antibody Mixture: Prepare a 3x solution of Abl kinase and Eu-anti-GST antibody in kinase buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Tracer Solution: Prepare a 3x solution of the Kinase Tracer in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the components in the following order:

    • 5 µL of the 3x test compound solution.

    • 5 µL of the 3x kinase/antibody mixture.

    • 5 µL of the 3x tracer solution.

  • Incubation: Mix the plate gently and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow cluster_prep Preparation (3x Solutions) cluster_assay Assay Plate Assembly A Serial Dilution of Test Compound B Kinase + Ab Mixture C Tracer Solution D Add 5µL Compound E Add 5µL Kinase/Ab D->E F Add 5µL Tracer E->F G Incubate 1 hr at Room Temp F->G H Read TR-FRET Signal G->H I Calculate IC₅₀ H->I

Fig 3. Experimental workflow for an in vitro kinase binding assay.
Protocol 4.2: Cell-Based Anti-Proliferation Assay (K562 Cells)

This assay determines the effect of a compound on the viability of a Bcr-Abl-dependent cancer cell line, providing a measure of cellular potency (GI₅₀).

Materials:

  • K562 human chronic myeloid leukemia cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Cell viability reagent (e.g., CellTiter-Glo® or resazurin-based assays)

  • Test compounds (solubilized in DMSO)

  • 96-well, clear-bottom, white plates (for luminescence) or black plates (for fluorescence)

  • Humidified incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Culture K562 cells in suspension. Count the cells and adjust the density to 5,000-10,000 cells per 90 µL of medium. Seed 90 µL of the cell suspension into each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add 10 µL of the 10x final concentration compound solution to the wells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator. This duration allows for multiple cell doublings, making anti-proliferative effects more pronounced.

  • Viability Measurement:

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes. Read the luminescence.

    • For Resazurin: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. Read the fluorescence (Ex/Em ~560/590 nm).

  • Data Analysis: Normalize the signal to the DMSO control wells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Data Interpretation

The ultimate goal of synthesizing derivatives from the 4-Amino-N-(2-methylphenyl)benzamide scaffold is to improve potency and selectivity. By comparing IC₅₀/GI₅₀ values of different analogues, an SAR can be established.

Table 1: Example Biological Data for Bcr-Abl Inhibitors

CompoundScaffold ModificationBcr-Abl Kinase IC₅₀ (nM)K562 Cell GI₅₀ (nM)
Imatinib Reference Compound30 - 100250 - 400
Analogue A Modification on the aniline NVariableVariable
Analogue B Modification on the toluidine ringVariableVariable

Note: Data for Imatinib is representative of published values. Data for analogues is hypothetical for illustrative purposes.

A key aspect of SAR for Imatinib analogues is the modification of the "tail" portion of the molecule, which is attached to the core benzamide. For instance, replacing the piperazine moiety of Imatinib can drastically alter activity and resistance profiles[2][12]. Modifications to the 3-position of the benzamide ring have also been shown to yield highly potent inhibitors[1]. The data gathered from these assays allow chemists to make rational, data-driven decisions for the next round of synthesis and optimization.

Conclusion

The 4-Amino-N-(2-methylphenyl)benzamide scaffold is more than a simple chemical intermediate; it is a gateway to a clinically and commercially significant area of medicinal chemistry. By mastering its synthesis and employing the robust biological evaluation protocols detailed herein, researchers can efficiently explore novel chemical space, develop structure-activity relationships, and ultimately design the next generation of potent and selective kinase inhibitors for targeted therapy.

References

  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. National Institutes of Health. [Link]

  • K562 Cell Line Research: New Insights & Variability in Leukemia Models. Runtogen. [Link]

  • New Method for Synthesizing Imatinib.
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. ResearchGate. [Link]

  • Tendency of K562 Chronic Myeloid Leukemia Cells Towards Cell Reprogramming. PubMed Central. [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. PubMed Central. [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. [Link]

  • A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization—explanation of its folded conformation. Royal Society Publishing. [Link]

  • ND‑09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR‑ABL signaling. Spandidos Publications. [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PubMed Central. [Link]

  • The K562 chronic myeloid leukemia cell line undergoes apoptosis in response to interferon-alpha. PubMed. [Link]

  • The Effect of BCR-ABL Specific Tyrosine Kinase Inhibitors on the Thioredoxin System in Chronic Myeloid Leukemia. MDPI. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]

  • Properties of the K562 cell line, derived from a patient with chronic myeloid leukemia. PubMed. [Link]

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Application Note & Protocols: Strategic Synthesis of 4-Amino-N-(2-methylphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

N-aryl benzamides are a ubiquitous class of compounds found in a vast array of pharmaceuticals and biologically active molecules.[1][2] Their structural motif is crucial for activities ranging from anticancer and anti-inflammatory to antimicrobial.[3][4] The target molecule, 4-Amino-N-(2-methylphenyl)benzamide, serves as a key building block for creating libraries of compounds for high-throughput screening and lead optimization. Its structure features a primary aromatic amine that can be further functionalized, making the choice of synthetic route critical to the overall success of a drug discovery campaign.

The synthesis of this target molecule presents a key strategic decision: the timing of the introduction of the 4-amino group. This guide details two divergent and field-proven strategies to afford maximum flexibility.

  • Strategy A: Acylation Followed by Nitro Reduction. This is a robust, high-yielding, and cost-effective linear synthesis. It begins with the formation of an amide bond between 4-nitrobenzoyl chloride and 2-methylaniline, followed by the reduction of the nitro group to the desired amine. This route is ideal for bulk synthesis of the core scaffold.

  • Strategy B: Orthogonal Synthesis via Boc-Protection. This strategy involves protecting the amine of 4-aminobenzoic acid with a tert-butyloxycarbonyl (Boc) group.[5] The protected acid is then coupled with 2-methylaniline using standard peptide coupling reagents, followed by acidic deprotection.[6][7] This route is highly advantageous when synthesizing derivatives with functional groups that are sensitive to the conditions required for nitro group reduction.

General Experimental Workflow

The following diagram illustrates the overall workflow, from starting material selection to final product characterization, applicable to both synthetic strategies.

G cluster_prep Preparation & Synthesis cluster_purification Purification & Characterization start Select Starting Materials (Strategy A or B) reaction Perform Amide Coupling (Protocol A1 or B2) start->reaction modification Perform Key Transformation (Reduction or Deprotection) reaction->modification workup Aqueous Workup & Extraction modification->workup purify Purify Crude Product (Column Chromatography or Recrystallization) workup->purify characterize Characterize Final Product (NMR, MS, IR) purify->characterize qc Assess Purity (LC-MS, mp) characterize->qc finish Store Pure Compound qc->finish

Caption: General workflow for synthesis, purification, and analysis.

Strategy A: Linear Synthesis via Nitro Intermediate

This two-step approach is direct and highly reliable. The initial Schotten-Baumann reaction readily forms the nitro-substituted amide intermediate, which is then reduced to the final product.[8]

Workflow for Strategy A

G mat1 4-Nitrobenzoyl Chloride step1 Protocol A1: Amide Coupling (Schotten-Baumann) mat1->step1 mat2 2-Methylaniline mat2->step1 intermediate Intermediate: 4-Nitro-N-(2-methylphenyl) benzamide step1->intermediate step2 Protocol A2: Nitro Reduction (e.g., SnCl2/HCl) intermediate->step2 product Final Product: 4-Amino-N-(2-methylphenyl) benzamide step2->product

Caption: Workflow for the linear synthesis (Strategy A).

Protocol A1: Synthesis of 4-Nitro-N-(2-methylphenyl)benzamide

Principle: This reaction is a classic nucleophilic acyl substitution. The highly electrophilic acyl chloride carbon is attacked by the nucleophilic amine of 2-methylaniline. A base is used to neutralize the HCl byproduct, driving the reaction to completion.[9]

Materials & Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)
2-MethylanilineC₇H₉N107.150.998 g/mL10.0
4-Nitrobenzoyl chlorideC₇H₄ClNO₃185.56-10.5
Triethylamine (TEA)C₆H₁₅N101.190.726 g/mL15.0
Dichloromethane (DCM)CH₂Cl₂84.93-~50 mL

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylaniline (1.07 g, 10.0 mmol) and dichloromethane (DCM, 40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.1 mL, 15.0 mmol) to the stirred solution.

  • In a separate beaker, dissolve 4-nitrobenzoyl chloride (1.95 g, 10.5 mmol) in DCM (10 mL).

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15 minutes. A precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The starting aniline spot should be consumed.

  • Quench the reaction by adding 30 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow solid.

  • The crude product can be purified by recrystallization from ethanol to afford 4-Nitro-N-(2-methylphenyl)benzamide as a crystalline solid.

Protocol A2: Synthesis of 4-Amino-N-(2-methylphenyl)benzamide

Principle: The nitro group is selectively reduced to a primary amine using a dissolving metal reduction system, commonly tin(II) chloride in acidic media. Other methods like catalytic hydrogenation (H₂/Pd/C) are also effective.[10][11]

Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)
4-Nitro-N-(2-methylphenyl)benzamideC₁₄H₁₂N₂O₃256.268.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.6524.0
Concentrated HCl (37%)HCl36.46~15 mL
Ethanol (EtOH)C₂H₅OH46.07~50 mL
Sodium Hydroxide (NaOH)NaOH40.00For basification

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask, suspend 4-Nitro-N-(2-methylphenyl)benzamide (2.05 g, 8.0 mmol) in ethanol (50 mL).

  • Add tin(II) chloride dihydrate (5.42 g, 24.0 mmol) to the suspension.

  • Carefully add concentrated HCl (15 mL) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 3 hours. The solution should become clear.

  • In-Process Control: Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of a more polar spot at the baseline confirms completion.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully basify the mixture by adding 6 M NaOH solution until the pH is ~9-10. A white precipitate of tin hydroxides will form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: gradient of 2:1 to 1:1 Hexane:Ethyl Acetate) to afford the title compound as an off-white solid.

Strategy B: Orthogonal Synthesis via Boc-Protection

This route provides greater flexibility for derivative synthesis by protecting the reactive 4-amino group, allowing for a wider range of downstream chemical modifications.

Workflow for Strategy B

G mat1 4-Aminobenzoic Acid step1 Protocol B1: Boc-Protection mat1->step1 intermediate Intermediate: Boc-4-aminobenzoic acid step1->intermediate step2 Protocol B2: Amide Coupling (EDC/HOBt) intermediate->step2 mat2 2-Methylaniline mat2->step2 intermediate2 Intermediate: Boc-protected final product step2->intermediate2 step3 Protocol B3: Boc-Deprotection (TFA/DCM) intermediate2->step3 product Final Product: 4-Amino-N-(2-methylphenyl) benzamide step3->product

Sources

Application Notes and Protocols for 4-Amino-N-(2-methylphenyl)benzamide in Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the investigation of 4-Amino-N-(2-methylphenyl)benzamide as a potential anticonvulsant agent. The structure of this guide is designed to provide a deep, technically sound, and practical framework for researchers in the field of epilepsy and anticonvulsant drug discovery. The protocols and insights are grounded in established methodologies and aim to facilitate rigorous and reproducible scientific inquiry.

Introduction: The Rationale for Investigating 4-Amino-N-(2-methylphenyl)benzamide

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic agents.[1] Benzamide derivatives have emerged as a promising class of compounds with significant anticonvulsant activity.[2][3] Notably, compounds such as 4-amino-N-(2,6-dimethylphenyl)benzamide have demonstrated potent efficacy in preclinical models, particularly the maximal electroshock (MES) seizure test, which is indicative of activity against generalized tonic-clonic seizures.[3]

4-Amino-N-(2-methylphenyl)benzamide belongs to this class of compounds and warrants investigation as a potential anticonvulsant. Its structural similarity to other active benzamides suggests a shared mechanism of action, likely involving the modulation of voltage-gated ion channels.[4][5] This guide will provide the necessary protocols to synthesize, characterize, and evaluate the anticonvulsant potential and neurotoxic liability of this research chemical.

Synthesis of 4-Amino-N-(2-methylphenyl)benzamide

The synthesis of 4-Amino-N-(2-methylphenyl)benzamide can be achieved through a two-step process involving the formation of an amide bond followed by the reduction of a nitro group. This approach is a common and effective method for preparing aminobenzamides.[1][6]

Step 1: Synthesis of N-(2-methylphenyl)-4-nitrobenzamide

The initial step involves the reaction of 4-nitrobenzoyl chloride with 2-methylaniline to form the corresponding N-substituted benzamide.

  • Reaction: 4-nitrobenzoyl chloride + 2-methylaniline → N-(2-methylphenyl)-4-nitrobenzamide

  • Rationale: This is a standard nucleophilic acyl substitution reaction where the amino group of 2-methylaniline attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group of N-(2-methylphenyl)-4-nitrobenzamide is then reduced to a primary amine to yield the final product, 4-Amino-N-(2-methylphenyl)benzamide.

  • Reaction: N-(2-methylphenyl)-4-nitrobenzamide → 4-Amino-N-(2-methylphenyl)benzamide

  • Rationale: A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.[1] This method is generally clean and efficient.

In Vivo Evaluation of Anticonvulsant Activity

The initial assessment of a novel compound's anticonvulsant potential is typically performed using well-established in vivo seizure models in rodents.[7][8] The Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test are the cornerstones of this preliminary screening.[7]

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[7] It assesses the ability of a compound to prevent the spread of seizures.[7]

Protocol for MES Test in Mice:

  • Animal Preparation: Use male Swiss albino mice weighing 20-25g. Acclimatize the animals for at least one week before the experiment.

  • Drug Administration: Dissolve 4-Amino-N-(2-methylphenyl)benzamide in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound intraperitoneally (i.p.) at various doses to different groups of mice. Include a vehicle control group.

  • Seizure Induction: At the time of peak effect (predetermined by pharmacokinetic studies, typically 30-60 minutes post-i.p. administration), induce seizures using an electroconvulsive shock apparatus. Deliver a 50 mA alternating current for 0.2 seconds via corneal electrodes.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Pentylenetetrazol (PTZ) Seizure Model

The PTZ test is used to identify compounds that may be effective against absence and myoclonic seizures.[7] It works by antagonizing the GABA-A receptor complex.[7]

Protocol for PTZ Test in Mice:

  • Animal Preparation: Use male Swiss albino mice as described for the MES test.

  • Drug Administration: Administer 4-Amino-N-(2-methylphenyl)benzamide i.p. at various doses.

  • Seizure Induction: At the time of peak effect, administer a subcutaneous (s.c.) injection of PTZ at a dose of 85 mg/kg.

  • Observation: Observe the animals for 30 minutes for the presence of clonic seizures (characterized by rhythmic muscle contractions).

  • Endpoint: The absence of clonic seizures for at least 5 seconds is considered protection.

  • Data Analysis: Determine the ED50 for protection against PTZ-induced clonic seizures.

Assessment of Neurotoxicity

A critical aspect of anticonvulsant drug development is the evaluation of potential neurotoxicity. The rotarod test is a standard method for assessing motor coordination and neurological deficits in rodents.[9][10]

Protocol for Rotarod Test in Mice:

  • Apparatus: Use a standard rotarod apparatus with a rotating rod (e.g., 3 cm diameter).

  • Training: Prior to the test day, train the mice to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes).[9]

  • Drug Administration: Administer 4-Amino-N-(2-methylphenyl)benzamide i.p. at various doses.

  • Testing: At the time of peak effect, place the mice on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a period of 5 minutes.[9][11]

  • Endpoint: Record the latency to fall from the rod.

  • Data Analysis: Calculate the median toxic dose (TD50), which is the dose that causes 50% of the animals to fall from the rotarod. The Protective Index (PI = TD50/ED50) can then be calculated to assess the therapeutic window of the compound.

In Vitro Mechanistic Studies: Patch-Clamp Electrophysiology

Based on the structure-activity relationships of similar benzamide anticonvulsants, it is hypothesized that 4-Amino-N-(2-methylphenyl)benzamide may exert its effects by modulating voltage-gated sodium channels.[4][5] Patch-clamp electrophysiology is the gold standard for investigating the effects of compounds on ion channel function.[2][12]

Investigating Effects on Voltage-Gated Sodium Channels

Cell Preparation:

  • Utilize cell lines expressing specific subtypes of voltage-gated sodium channels (e.g., Nav1.1, Nav1.2, Nav1.6) or primary neuronal cultures.[7]

Whole-Cell Patch-Clamp Protocol:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Obtain a gigaohm seal and establish the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV.

    • Elicit sodium currents by depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the external solution containing various concentrations of 4-Amino-N-(2-methylphenyl)benzamide.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each voltage step before and after drug application.

    • Construct concentration-response curves to determine the IC50 (the concentration that inhibits 50% of the sodium current).

    • Investigate the effects of the compound on the voltage-dependence of activation and inactivation of the sodium channels.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vivo Anticonvulsant Profile and Neurotoxicity of 4-Amino-N-(2-methylphenyl)benzamide in Mice

TestEndpointED50 / TD50 (mg/kg, i.p.)95% Confidence IntervalProtective Index (PI)
MESAbolition of tonic hindlimb extension
PTZAbsence of clonic seizures
RotarodMotor Impairment

Table 2: In Vitro Activity of 4-Amino-N-(2-methylphenyl)benzamide on Voltage-Gated Sodium Channels

Sodium Channel SubtypeIC50 (µM)95% Confidence Interval
Nav1.1
Nav1.2
Nav1.6

Visualizations

Diagram 1: Proposed Anticonvulsant Mechanism

G cluster_0 Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Block Blocks Na+ Influx Na_channel->Block Compound 4-Amino-N-(2-methylphenyl)benzamide Compound->Na_channel Binds to Reduced_AP Reduced Action Potential Firing Block->Reduced_AP Anticonvulsant Anticonvulsant Effect Reduced_AP->Anticonvulsant G Start Synthesize and Purify Compound Dose_Prep Prepare Doses in Vehicle Start->Dose_Prep Animal_Groups Randomize Mice into Groups (Vehicle + Compound Doses) Dose_Prep->Animal_Groups Administer Administer Compound (i.p.) Animal_Groups->Administer MES_Test MES Test Administer->MES_Test PTZ_Test PTZ Test Administer->PTZ_Test Rotarod_Test Rotarod Test Administer->Rotarod_Test Data_Analysis Calculate ED50, TD50, and PI MES_Test->Data_Analysis PTZ_Test->Data_Analysis Rotarod_Test->Data_Analysis

Caption: Workflow for in vivo screening of anticonvulsant activity and neurotoxicity.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of 4-Amino-N-(2-methylphenyl)benzamide as a potential anticonvulsant. Successful demonstration of efficacy in the MES model, coupled with a favorable protective index, would warrant further investigation. Future studies could include pharmacokinetic profiling, evaluation in chronic seizure models, and more detailed mechanistic studies to elucidate its precise binding site and effects on other ion channels and neurotransmitter systems. This systematic approach will be crucial in determining the therapeutic potential of this promising research chemical.

References

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–114.
  • Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981).
  • Clark, C. R., Hubert, E. W., & De, B. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of medicinal chemistry, 27(11), 1523–1526.
  • Gao, H., et al. (2021). Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures. Frontiers in Pharmacology, 12, 733131.
  • Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of visualized experiments: JoVE, (75), e2609.
  • Klapdor, K., & Lüscher, H. R. (1999). Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells. The Journal of physiology, 516(Pt 2), 439–453.
  • Valentin, A., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Maze Engineers. (n.d.). Rotarod. Retrieved from [Link]

  • Brodie, M. J. (2017). Sodium Channel Blockers in the Treatment of Epilepsy. CNS drugs, 31(7), 527–534.
  • Gąsior, M., et al. (2001). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. Epilepsy Research, 45(1-3), 13-24.
  • CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. (n.d.).
  • Mouse Metabolic Phenotyping Centers. (2024, January 3). Rotarod. Retrieved from [Link]

  • Wulff, H., & Christophersen, P. (2018). Using automated patch clamp electrophysiology platforms in pain‐related ion channel research: insights from industry and academia. British journal of pharmacology, 175(12), 2372–2383.
  • Park, K. D., et al. (2022). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Molecules, 27(18), 5984.
  • Axon Instruments. (n.d.). Patch-clamp-protocol-final.pdf. Retrieved from [Link]

  • Buzarevski, A., Mikhova, B., & Popovski, E. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(2), M821.
  • Voltage clamp and patch clamp electrophysiology methods for studying ion channels. (2024, April 14). YouTube. Retrieved from [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved from [Link]

  • The Jackson Laboratory. (2014, June 5). Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT].
  • Clark, C. R., Sansom, R. T., Lin, C. M., & Norris, G. N. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of medicinal chemistry, 28(9), 1259–1262.
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

  • Mikhova, B., et al. (2014). (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide.
  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.).

Sources

Application Notes and Protocols for Biological Evaluation of 4-Amino-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for conducting biological assays on the novel compound, 4-Amino-N-(2-methylphenyl)benzamide. Drawing upon the known biological activities of structurally related benzamide analogues, which include antitumor, anticonvulsant, and antimicrobial properties, this guide outlines a strategic panel of in vitro assays to elucidate the cytotoxic and mechanistic properties of this compound, with a primary focus on its potential as an anticancer agent. The protocols herein are designed to be self-validating, providing detailed, step-by-step methodologies for assessing cell viability, proliferation, long-term survival, and key mechanisms of action such as apoptosis induction and cell cycle arrest.

Introduction: The Scientific Rationale

Benzamides are a well-established class of compounds with a broad spectrum of biological activities. Analogues have demonstrated efficacy as antitumor agents, often through mechanisms involving DNA interaction or kinase inhibition, and as anticonvulsants. Given the structural characteristics of 4-Amino-N-(2-methylphenyl)benzamide, a thorough investigation into its potential as a cytotoxic agent against cancer cells is a logical and scientifically-driven starting point.

The following protocols are designed to provide a multi-faceted evaluation of the compound's biological effects, moving from broad screening for cytotoxic activity to more detailed mechanistic studies. This tiered approach ensures an efficient use of resources, with each stage of testing providing the necessary data to justify progression to the next.

Preliminary Steps: Compound Preparation and Cell Line Selection

Preparation of Stock Solutions

Accurate and consistent preparation of the test compound is fundamental to the reproducibility of any biological assay.

Protocol:

  • Determine the Molecular Weight (MW): The MW of 4-Amino-N-(2-methylphenyl)benzamide is 226.28 g/mol .

  • Weighing the Compound: Accurately weigh a precise amount of the compound (e.g., 10 mg) using a calibrated analytical balance.

  • Solvent Selection: Due to its aromatic nature, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

  • Calculation for a 10 mM Stock Solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Volume (L) = Mass (g) / (Molarity (mol/L) x MW ( g/mol ))

    • Volume (L) = 0.010 g / (0.010 mol/L x 226.28 g/mol ) = 0.00441 L or 4.41 mL

  • Dissolution: Add the calculated volume of DMSO to the weighed compound. Use a vortex mixer to ensure complete dissolution.[1][2][3][4]

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C.[4]

ParameterValue
Compound Name4-Amino-N-(2-methylphenyl)benzamide
Molecular Weight226.28 g/mol
Stock Concentration10 mM
SolventDMSO
Storage Temperature-20°C
Selection of Cancer Cell Lines

The choice of cell lines is critical for obtaining relevant data. A panel of cell lines from different cancer types is recommended to assess the breadth of activity. The National Cancer Institute's NCI-60 panel provides a well-characterized set of human tumor cell lines.[5][6] For initial screening, a smaller, representative panel can be used.

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaRepresents a common, well-characterized cancer type.[5]
NCI-H460 Lung CarcinomaRepresents another prevalent and aggressive cancer.[5]
SF-268 GliomaTo assess activity against central nervous system tumors.[5]
A549 Lung CancerA widely used cell line for cytotoxicity studies.[7]
SW480 Colorectal CancerTo evaluate efficacy against gastrointestinal cancers.[7]

Tier 1 Assays: Primary Cytotoxicity Screening

The initial tier of assays aims to determine if 4-Amino-N-(2-methylphenyl)benzamide exhibits cytotoxic or cytostatic effects on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 10 mM stock solution in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7][8][9][10]

Tier 2 Assays: Mechanistic Evaluation

Once cytotoxic activity is confirmed, the next step is to investigate the underlying mechanism of action.

Cell Cycle Analysis by Flow Cytometry

This assay determines if the compound induces cell cycle arrest.

Protocol:

  • Treatment: Treat cells with the compound at concentrations around the IC50 value for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.[11]

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.[11]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: The resulting DNA histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]

Apoptosis Detection by Western Blot

This assay identifies key protein markers of apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers such as cleaved Caspase-3 and cleaved PARP.[14][15] A loading control like β-actin or GAPDH should also be used.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Mitochondrial Membrane Potential (MMP) Assay

This assay determines if apoptosis is mediated through the intrinsic pathway.

Protocol:

  • Treatment: Treat cells with the compound for a specified period.

  • Staining: Incubate the cells with a fluorescent dye such as JC-1 or JC-10.[16][17]

  • Analysis: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The change in fluorescence can be measured using a fluorescence microscope, plate reader, or flow cytometer.[17]

Tier 3 Assays: Advanced Characterization

For compounds showing significant promise, further assays can provide a more detailed understanding of their biological effects.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment.[18][19][20][21]

Protocol:

  • Seeding: Plate a low number of cells (e.g., 500-1000) in a 6-well plate.

  • Treatment: Treat the cells with the compound for 24 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 1-2 weeks, allowing colonies to form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.[18]

In Vitro Tubulin Polymerization Assay

Given that many anticancer agents target microtubules, this assay determines if the compound affects tubulin dynamics.

Protocol:

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a GTP-containing buffer.

  • Compound Addition: Add the test compound at various concentrations.

  • Polymerization Monitoring: Monitor the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye.[22][23] Paclitaxel and nocodazole can be used as positive controls for polymerization stabilization and destabilization, respectively.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner. Dose-response curves should be generated to determine IC50 values, and statistical analysis should be performed to assess the significance of the observed effects.

Visualizing Workflows and Pathways

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Studies cluster_2 Tier 3: Advanced Characterization Compound Prep Compound Prep Cell Seeding Cell Seeding Compound Prep->Cell Seeding MTT Assay MTT Assay Cell Seeding->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cytotoxicity? Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Active Apoptosis Assay (Western Blot) Apoptosis Assay (Western Blot) IC50 Determination->Apoptosis Assay (Western Blot) Active MMP Assay MMP Assay IC50 Determination->MMP Assay Active Tubulin Polymerization Assay Tubulin Polymerization Assay Cell Cycle Analysis->Tubulin Polymerization Assay G2/M Arrest? Clonogenic Assay Clonogenic Assay Apoptosis Assay (Western Blot)->Clonogenic Assay Apoptotic?

Apoptosis_Pathway Test Compound Test Compound Mitochondria Mitochondria Test Compound->Mitochondria Induces MMP Loss Pro-caspase 9 Pro-caspase 9 Mitochondria->Pro-caspase 9 Cytochrome c release Caspase 9 Caspase 9 Pro-caspase 9->Caspase 9 Activation Pro-caspase 3 Pro-caspase 3 Caspase 9->Pro-caspase 3 Cleavage Caspase 3 Caspase 3 Pro-caspase 3->Caspase 3 Activation PARP PARP Caspase 3->PARP Cleavage Apoptosis Apoptosis Caspase 3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Conclusion

The protocols detailed in this application note provide a robust framework for the initial biological characterization of 4-Amino-N-(2-methylphenyl)benzamide. By systematically evaluating its effects on cell viability, proliferation, and key cellular processes, researchers can gain valuable insights into its potential as a novel therapeutic agent. The data generated from these assays will be crucial for guiding further preclinical development.

References

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223–228. [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Bio-protocol. (2012). Clonogenic Assay. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Mingaleeva, R., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]

  • ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]

  • ResearchGate. (2012). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • NIH. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • NIH. (2014). The Soft Agar Colony Formation Assay. Retrieved from [Link]

  • NIH. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Preparing Solutions. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery - Blog. Retrieved from [Link]

  • Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]

  • NIH. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • YouTube. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. Retrieved from [Link]

  • NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

  • AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

  • CLYTE. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • ResearchGate. (2018). Clonogenic assay of cells. Retrieved from [Link]

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Sources

Application Notes and Protocols: Solubilization of 4-Amino-N-(2-methylphenyl)benzamide for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the effective solubilization of 4-Amino-N-(2-methylphenyl)benzamide, a compound with low aqueous solubility, for use in a variety of in vitro experimental settings. Recognizing the critical importance of proper compound handling for data integrity, this guide moves beyond a simple recitation of steps. It delves into the physicochemical rationale behind the recommended protocols, offering researchers and drug development professionals a robust framework for preparing this and other similarly challenging molecules. The protocols outlined herein are designed to ensure compound stability, maximize bioavailability in culture, and minimize solvent-induced artifacts, thereby fostering reproducible and reliable experimental outcomes.

Introduction: The Challenge of Poor Aqueous Solubility

4-Amino-N-(2-methylphenyl)benzamide is an aromatic amide with significant interest in various research fields. However, its utility in aqueous-based in vitro systems, such as cell culture or enzymatic assays, is hampered by its inherently low water solubility. Estimates place its aqueous solubility in the range of 24.84 to 50.13 mg/L, classifying it as a poorly soluble compound.[1] This characteristic presents a significant hurdle for researchers, as inefficient dissolution can lead to underestimated potency, precipitation in experimental media, and ultimately, flawed and irreproducible data.

The primary objective of this application note is to provide a validated, step-by-step protocol for the solubilization of 4-Amino-N-(2-methylphenyl)benzamide. We will explore the selection of appropriate solvents and the methodologies for preparing high-concentration stock solutions and their subsequent dilution to working concentrations suitable for in vitro studies. The causality behind each step will be explained to empower the researcher with the knowledge to adapt and troubleshoot as needed.

Physicochemical Properties of 4-Amino-N-(2-methylphenyl)benzamide

A thorough understanding of a compound's physicochemical properties is the foundation of a successful solubilization strategy. The key parameters for 4-Amino-N-(2-methylphenyl)benzamide are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₄H₁₄N₂OChemchart[1]
Molecular Weight226.279 g/mol Chemchart[1]
Melting Point~181 °CEPI Suite[1]
Water Solubility24.84 - 50.13 mg/L (estimated)EPI Suite, EPA T.E.S.T.[1]
XLogP33.3PubChem[2]
Hydrogen Bond Donors2Chemchart[1]
Hydrogen Bond Acceptors2Chemchart[1]

The high octanol-water partition coefficient (XLogP3) of 3.3 indicates a lipophilic nature, which is consistent with its low water solubility.[2] The presence of hydrogen bond donors and acceptors suggests that polar organic solvents will be more effective at dissolving the compound than non-polar ones.

Strategic Approach to Solubilization

Our strategy will focus on a two-step process: the creation of a concentrated primary stock solution in a suitable organic solvent, followed by a careful, stepwise dilution into the final aqueous-based experimental medium. This approach is standard practice for poorly soluble compounds.[3]

G cluster_0 Phase 1: Primary Stock Preparation cluster_1 Phase 2: Working Solution Preparation A Weigh Compound B Select Organic Solvent (e.g., DMSO) A->B C Dissolve at High Concentration (e.g., 10-50 mM) B->C D Gentle Warming/Vortexing (if needed) C->D E Intermediate Dilution in Solvent (Optional) C->E Dilution F Stepwise Dilution into Aqueous Medium D->F Dilution E->F G Final Working Concentration F->G H Solvent Concentration Control (<0.5%) F->H

Sources

Application Notes and Protocols for the Comprehensive Characterization of 4-Amino-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a suite of detailed application notes and validated protocols for the analytical characterization of 4-Amino-N-(2-methylphenyl)benzamide. Developed for researchers, scientists, and professionals in drug development, this document outlines a multi-technique approach to ensure the identity, purity, and quality of this important chemical entity. The methodologies detailed herein are grounded in fundamental scientific principles and adhere to stringent regulatory expectations, providing a robust framework for comprehensive analysis.

Introduction: The Analytical Imperative for 4-Amino-N-(2-methylphenyl)benzamide

4-Amino-N-(2-methylphenyl)benzamide, a substituted benzamide derivative, holds significant interest as a potential intermediate or building block in the synthesis of novel pharmaceutical agents.[1] Its structural complexity, featuring two aromatic rings and multiple functional groups, necessitates a thorough analytical strategy to confirm its chemical identity, quantify its purity, and identify any process-related impurities or degradants. This guide presents a logical workflow for the characterization of this molecule, beginning with unequivocal structural elucidation and proceeding to quantitative purity assessment and the profiling of potential impurities.

The analytical techniques discussed have been selected to provide orthogonal information, thereby ensuring a comprehensive and reliable characterization. Each protocol is presented with an emphasis on the underlying scientific rationale, empowering the user to not only execute the methods but also to interpret the data with a high degree of confidence. The validation of these analytical procedures is paramount and will be discussed in the context of established international guidelines.[2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Amino-N-(2-methylphenyl)benzamide is essential for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O[3]
Molecular Weight 226.27 g/mol [3]
Appearance Expected to be a solidGeneral Knowledge
LogP 2.35[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Water Solubility 24.84 mg/L (predicted)[5]

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The unambiguous confirmation of the chemical structure of 4-Amino-N-(2-methylphenyl)benzamide is the primary step in its characterization. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Features:

  • Amide Proton (N-H): A singlet in the downfield region (typically δ 9.0-10.0 ppm), the chemical shift of which can be concentration and solvent dependent.

  • Aromatic Protons: A series of multiplets in the aromatic region (δ 6.5-8.0 ppm). The protons on the 4-aminobenzoyl ring are expected to show a characteristic AA'BB' system (two doublets), while the protons on the 2-methylphenyl ring will exhibit a more complex multiplet pattern.

  • Amino Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • Methyl Protons (-CH₃): A singlet at approximately δ 2.2-2.4 ppm.

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.[5]

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-155 ppm).

  • Methyl Carbon (-CH₃): A signal in the upfield region (δ 15-25 ppm).

  • Sample Preparation: Dissolve 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse

      • Spectral Width: -2 to 16 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled

      • Spectral Width: 0 to 220 ppm

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 5 seconds

      • Number of Scans: 1024

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amide) 3300-3500Sharp to broad band
N-H Stretch (Amine) 3300-3500Two bands for primary amine
C-H Stretch (Aromatic) 3000-3100Sharp bands
C=O Stretch (Amide) 1630-1680Strong, sharp band
N-H Bend (Amine) 1590-1650Medium to strong band
C=C Stretch (Aromatic) 1450-1600Multiple medium to weak bands
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Acquisition and Processing: Acquire a background spectrum of the empty sample compartment or KBr pellet. Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Expected Mass Spectral Data (Electron Ionization - EI):

  • Molecular Ion (M⁺∙): A prominent peak at m/z 226.

  • Key Fragment Ions:

    • m/z 120: Corresponding to the 4-aminobenzoyl cation, formed by cleavage of the amide bond.

    • m/z 106: Corresponding to the 2-methylphenylaminyl radical cation, also from amide bond cleavage.

    • m/z 92: Loss of CO from the benzoyl cation (m/z 120).

    • m/z 77: Phenyl cation.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)

      • Inlet Temperature: 250 °C

      • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-450

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Data Analysis: Identify the peak corresponding to 4-Amino-N-(2-methylphenyl)benzamide in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Purity Determination and Impurity Profiling

Ensuring the purity of a pharmaceutical intermediate is critical for the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is required to separate the main component from any process-related impurities and degradation products. A reverse-phase method is generally suitable for a compound with the polarity of 4-Amino-N-(2-methylphenyl)benzamide.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18)

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of 4-Amino-N-(2-methylphenyl)benzamide in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Data Analysis:

    • Purity: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Quantify the amount of 4-Amino-N-(2-methylphenyl)benzamide in the sample by comparing its peak area to that of the reference standard.

Potential Impurities

The synthesis of 4-Amino-N-(2-methylphenyl)benzamide typically involves the coupling of a 4-aminobenzoic acid derivative with o-toluidine. Potential impurities may include:

  • Starting Materials: Unreacted 4-aminobenzoic acid and o-toluidine.

  • By-products: Diacylated products or other side-reaction products.

  • Degradation Products: Hydrolysis of the amide bond could lead to the formation of the starting materials.

The developed HPLC method should be capable of separating these potential impurities from the main component.

Additional Characterization Techniques

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point, decomposition temperature, and the presence of solvates.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • Instrument Parameters:

    • Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak of the melting endotherm.

    • TGA: Determine the onset of decomposition and any weight loss events prior to decomposition, which may indicate the presence of residual solvents or water.

Water Content by Karl Fischer Titration

Karl Fischer titration is the standard method for determining the water content of a substance.

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample and introduce it directly into the titration cell.

  • Titration: The instrument will automatically titrate the water present in the sample and display the result as a percentage or in ppm.

Method Validation: Ensuring Trustworthiness

All analytical methods used for the characterization of a pharmaceutical intermediate must be validated to ensure they are reliable, accurate, and precise for their intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Key Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations of Workflows

Diagram 1: Structural Elucidation Workflow

G cluster_0 Structural Confirmation Sample Sample NMR NMR Sample->NMR ¹H & ¹³C FT-IR FT-IR Sample->FT-IR Functional Groups MS MS Sample->MS Molecular Weight Structure Confirmed Structure Confirmed NMR->Structure Confirmed FT-IR->Structure Confirmed MS->Structure Confirmed

Caption: Workflow for structural elucidation of 4-Amino-N-(2-methylphenyl)benzamide.

Diagram 2: Purity and Impurity Analysis Workflow

G cluster_1 Purity and Impurity Profiling Bulk Sample Bulk Sample HPLC HPLC Bulk Sample->HPLC Purity Assay Purity Assay HPLC->Purity Assay Impurity Profile Impurity Profile HPLC->Impurity Profile LC-MS LC-MS Impurity Profile->LC-MS If unknown peaks Impurity Identification Impurity Identification LC-MS->Impurity Identification

Caption: Workflow for purity and impurity analysis of 4-Amino-N-(2-methylphenyl)benzamide.

Conclusion

The analytical characterization of 4-Amino-N-(2-methylphenyl)benzamide requires a systematic and multi-technique approach. The protocols and application notes detailed in this guide provide a robust framework for the comprehensive analysis of this molecule, from structural confirmation to purity assessment and impurity profiling. Adherence to these methodologies and the principles of method validation will ensure the generation of high-quality, reliable data that is essential for advancing research and development in the pharmaceutical industry.

References

  • Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047. Available at: [Link]

  • Chemchart. (n.d.). 4-Amino-N-(2-methylphenyl)benzamide (888-78-8). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(2-amino-4-methylphenyl)benzamide. Retrieved from [Link]

  • USP. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • Angene. (n.d.). 4-Amino-N-(2-methylphenyl)benzamide(CAS# 888-78-8). Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-(4-methylphenyl)-. Retrieved from [Link]

  • YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIH. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for In Vitro Assay Development for 4-Amino-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold and the Path to Discovery

The benzamide functional group represents a "privileged structure" in medicinal chemistry, a core molecular framework that is recurrent in a multitude of biologically active compounds. Molecules incorporating this scaffold have demonstrated a vast therapeutic potential, exhibiting activities that span from anticancer and anticonvulsant to antimicrobial and enzyme modulation.[1][2][3] The specific compound, 4-Amino-N-(2-methylphenyl)benzamide, is a novel molecule whose biological activity is yet to be fully characterized.

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically investigate the in vitro activity of this compound. We eschew a rigid, one-size-fits-all template. Instead, we present a logical, tiered workflow designed for the discovery phase of a novel chemical entity. Our approach begins with broad, phenotype-based screening to answer the primary question—"Does this compound elicit a biological response?"—and progresses toward more defined, target-based assays to elucidate the mechanism of action. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility.

Foundational Prerequisite: Compound Management and Validation

Before embarking on any biological assay, the integrity of the test compound must be rigorously established. This foundational step is non-negotiable for generating trustworthy and reproducible data. The purity, identity, and solubility of 4-Amino-N-(2-methylphenyl)benzamide dictate its behavior in aqueous assay environments.

Protocol 2.1: Solubility and Stock Solution Preparation

Causality: Poor solubility is a primary source of artifacts in high-throughput screening, leading to false negatives (insufficient concentration in solution) or false positives (compound precipitation). Dimethyl sulfoxide (DMSO) is the standard solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules. The final concentration of DMSO in the assay medium must be carefully controlled (typically ≤0.5%) to avoid solvent-induced toxicity.

Methodology:

  • Purity and Identity Confirmation: Verify the compound's identity and purity (ideally >95%) using methods such as LC-MS and ¹H-NMR.

  • Initial Solubility Test: Prepare a high-concentration slurry of the compound (e.g., 10 mg) in a small volume of DMSO (e.g., 100 µL) to create a ~100 mg/mL mixture. Vortex thoroughly.

  • Stock Solution Preparation:

    • Centrifuge the slurry to pellet any undissolved material.

    • Carefully transfer the clear supernatant to a new, sterile microfuge tube. This is your saturated stock solution.

    • To prepare a working stock solution, dilute this supernatant in 100% DMSO to a standard concentration, typically 10 mM or 20 mM. Ensure the compound remains in solution by visual inspection.

  • Aqueous Buffer Solubility (Optional but Recommended): Determine the compound's kinetic solubility in the primary assay buffer (e.g., PBS or cell culture medium) using nephelometry or a similar method to understand its precipitation limits.

  • Storage: Aliquot the high-concentration DMSO stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture, to prevent degradation and freeze-thaw cycles.

Phase 1: Broad Phenotypic Screening for Bioactivity

When the molecular target of a novel compound is unknown, the most logical starting point is a cell-based phenotypic screen.[4] These assays use whole, living cells as biosensors, allowing for the detection of any compound-induced effect on cellular health and function in a physiologically relevant environment.[5][6] A primary cytotoxicity screen is the cornerstone of this approach.

Protocol 3.1: Cell Viability and Cytotoxicity Assessment via MTT Assay

Causality: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[7] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay provides a quantitative measure of a compound's cytostatic or cytotoxic effects.

MTT_Workflow A 1. Culture Cells (e.g., HeLa, MCF-7) B 2. Harvest & Count Cells A->B C 3. Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) B->C D 4. Incubate 24h (Allow Adherence) C->D E 5. Prepare Serial Dilutions of 4-Amino-N-(2-methylphenyl)benzamide F 6. Add Compound to Wells (Dose-Response) D->F E->F G 7. Add Controls (Vehicle: DMSO, Positive: Doxorubicin) H 8. Incubate 48-72h F->H G->H I 9. Add MTT Reagent (e.g., 5 mg/mL) H->I J 10. Incubate 2-4h (Formazan Formation) I->J K 11. Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) J->K L 12. Read Absorbance (570 nm) K->L M 13. Normalize Data (% Viability vs. Vehicle Control) L->M N 14. Plot Dose-Response Curve M->N O 15. Calculate IC50 Value N->O

Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of 4-Amino-N-(2-methylphenyl)benzamide by performing serial dilutions in complete cell culture medium from the 10 mM DMSO stock. A typical concentration range for a primary screen is 0.1 to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include the following controls:

    • Vehicle Control: Medium with the highest concentration of DMSO used in the dilutions (e.g., 0.5%). This represents 100% viability.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin at 10 µM).

    • Medium Blank: Wells with medium but no cells to obtain a background reading.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours. Monitor for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of 100% DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium blank from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50).

Table 1: Sample Cytotoxicity Data for 4-Amino-N-(2-methylphenyl)benzamide on HeLa Cells

Compound Concentration (µM)% Viability (Mean ± SD, n=3)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
1.095.6 ± 3.8
5.075.3 ± 6.2
10.052.1 ± 4.9
25.021.4 ± 3.1
50.05.8 ± 1.5
100.01.2 ± 0.8
Calculated IC50 9.8 µM

Phase 2: Hypothesis-Driven Mechanistic Assays

If the compound demonstrates activity in the phenotypic screen (e.g., an IC50 < 20 µM), the next phase involves narrowing down the potential mechanism of action. Based on the broad activities of the benzamide class, two logical and distinct paths to investigate are enzyme modulation and antimicrobial effects.

Protocol 4.1: Biochemical Screen for Enzyme Inhibition (Tyrosinase Model)

Causality: Many small molecules exert their effects by inhibiting enzymes.[8] Tyrosinase is a copper-containing enzyme involved in melanin synthesis and is a common target for screening potential inhibitors.[9] This assay is a simple and effective colorimetric method to determine if 4-Amino-N-(2-methylphenyl)benzamide can directly inhibit enzyme function in a cell-free system. We monitor the enzyme-catalyzed oxidation of L-DOPA to the colored product dopachrome.

Tyrosinase_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism L-DOPA L-DOPA Tyrosinase Tyrosinase L-DOPA->Tyrosinase Substrate Dopachrome Dopachrome (Colored Product) Tyrosinase->Dopachrome Product Inhibitor 4-Amino-N- (2-methylphenyl)benzamide Inhibitor->Tyrosinase Binds to Enzyme

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

    • Enzyme Stock: Mushroom Tyrosinase (e.g., 1000 U/mL in Assay Buffer).

    • Substrate Stock: 10 mM L-DOPA in Assay Buffer.

    • Compound: Serial dilutions of 4-Amino-N-(2-methylphenyl)benzamide in DMSO, then further diluted in Assay Buffer.

  • Assay Setup (96-Well Plate):

    • To appropriate wells, add 20 µL of compound dilutions or controls.

    • Controls:

      • Vehicle Control (100% Activity): Assay Buffer with DMSO.

      • Positive Control: A known tyrosinase inhibitor (e.g., Kojic Acid).

      • No-Enzyme Control: Assay Buffer only.

    • Add 140 µL of Assay Buffer to each well.

    • Add 20 µL of Tyrosinase enzyme stock to all wells except the No-Enzyme control.

  • Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 10 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of L-DOPA substrate stock to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the reaction rate (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition: (% Inhibition) = [1 - (Rate_Sample / Rate_Vehicle)] * 100.

    • Plot % Inhibition against the log of compound concentration to determine the IC50 value.

Protocol 4.2: Antimicrobial Susceptibility Testing

Causality: The structural similarity of benzamides to sulfonamides, a classic class of antibiotics, provides a rationale for investigating antimicrobial activity.[10] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Methodology:

  • Bacterial Strain Preparation:

    • Use standard quality control strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[12]

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard in cation-adjusted Mueller-Hinton Broth (CAMHB), which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 4-Amino-N-(2-methylphenyl)benzamide in CAMHB, typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Wells containing only CAMHB and bacteria (no compound).

    • Sterility Control: Wells containing only CAMHB (no bacteria).

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Table 2: Sample MIC Data for 4-Amino-N-(2-methylphenyl)benzamide

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 2921332
Escherichia coli ATCC 25922>128
Ciprofloxacin vs. S. aureus0.5
Ciprofloxacin vs. E. coli0.015

Conclusion and Strategic Progression

This application note outlines a systematic, multi-phased strategy for the initial in vitro characterization of 4-Amino-N-(2-methylphenyl)benzamide. By starting with broad phenotypic screening and progressing to hypothesis-driven biochemical and microbiological assays, researchers can efficiently determine if the compound possesses biological activity and gain preliminary insights into its mechanism of action. Positive results ("hits") from these initial assays do not mark an endpoint, but rather the beginning of a more profound investigation, including target identification and deconvolution, secondary screening for selectivity and specificity, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.[13][14]

References

  • Berger, J. P. (2004). The discovery of rosiglitazone. Methods in Molecular Medicine, 98, 237-252. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. [Link]

  • Fang, Y. (2014). A review for cell-based screening methods in drug discovery. Journal of Analytical & Bioanalytical Techniques, 5(3). [Link]

  • Gasco, A. M., et al. (2000). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Arzneimittelforschung, 50(10), 889-894. [Link]

  • Patel, R. J., et al. (2012). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636. [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Gowda, B. T., et al. (2011). 4-Methyl-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1500. [Link]

  • Aurelia Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Khan, I., et al. (2021). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Journal of Chemistry, 2021, 1-10. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • Gros, C., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1479. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Le, T. T. N., et al. (2020). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

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Application Notes & Protocols: Leveraging 4-Amino-N-(2-methylphenyl)benzamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Amino-N-(2-methylphenyl)benzamide in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, offering a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD lies in identifying low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target.[1][3] These initial hits then serve as starting points for optimization into potent, drug-like candidates.

This guide focuses on the practical application of a specific, high-value fragment: 4-Amino-N-(2-methylphenyl)benzamide . While extensive literature searches do not yield specific data for this compound within a published FBDD campaign, its chemical architecture makes it an exemplary candidate. Its benzamide core offers a rigid scaffold capable of forming key hydrogen bonds, while the aminophenyl and 2-methylphenyl moieties provide vectors for chemical elaboration and opportunities for diverse interactions with protein targets.[4] This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this fragment in a typical FBDD workflow, from initial screening to hit-to-lead optimization.

Physicochemical Profile of 4-Amino-N-(2-methylphenyl)benzamide

A critical first step in FBDD is ensuring that the chosen fragments adhere to established guidelines that maximize their potential for successful development. The "Rule of Three" is a widely accepted set of criteria for fragment selection.[1][3][5][6]

As detailed in the table below, 4-Amino-N-(2-methylphenyl)benzamide aligns well with these principles, making it an ideal candidate for inclusion in a fragment library.

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight226.279 g/mol ≤ 300 Da[7]
Hydrogen Bond Donors2≤ 3[7]
Hydrogen Bond Acceptors2≤ 3[7]
Rotatable Bonds2≤ 3[7]
Calculated logP~2.1≤ 3[8]

The low molecular weight and complexity of this fragment increase the probability of sampling productive binding interactions within a target's active site.[1]

The FBDD Workflow: A Conceptual Overview

The journey from a fragment library to a lead compound is a multi-step, iterative process. The following diagram illustrates a typical FBDD workflow, which will be detailed in the subsequent sections.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Target_Prep Target Protein Preparation Screening Biophysical Screening (NMR, SPR, X-ray) Target_Prep->Screening Fragment_Lib Fragment Library (including 4-Amino-N- (2-methylphenyl)benzamide) Fragment_Lib->Screening Hit_Validation Hit Validation & Orthogonal Screening Screening->Hit_Validation Structural_Biology Structural Biology (X-ray Crystallography, NMR) Hit_Validation->Structural_Biology Fragment_Elaboration Fragment Elaboration (Growing, Linking, Merging) Structural_Biology->Fragment_Elaboration SAR_Analysis Structure-Activity Relationship (SAR) Analysis Fragment_Elaboration->SAR_Analysis SAR_Analysis->Fragment_Elaboration Iterative Cycles Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Candidate Lead Candidate Lead_Optimization->Lead_Candidate

Figure 1: A typical workflow for a Fragment-Based Drug Design campaign.

Part 1: Fragment Screening and Hit Identification

The initial phase of an FBDD project is dedicated to identifying fragments that bind to the target of interest.[9] Given the weak affinities of these interactions (typically in the micromolar to millimolar range), highly sensitive biophysical techniques are required.[10]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for FBDD as it can detect weak binding events and provide information about the binding site.[11][12] Both ligand-observed and protein-observed methods are applicable.

A. Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)

  • Objective: To identify binders by observing the transfer of saturation from the protein to the ligand.

  • Principle: Protons on a ligand that is in close proximity to a protein will receive magnetization from the saturated protein, resulting in a decrease in the ligand's NMR signal intensity.

  • Materials:

    • Target Protein (e.g., a protein kinase) in a suitable NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4, in 99.9% D₂O).

    • 4-Amino-N-(2-methylphenyl)benzamide stock solution in DMSO-d₆.

    • NMR tubes and spectrometer (≥ 600 MHz recommended).

  • Procedure:

    • Prepare a solution of the target protein at a concentration of 10-50 µM.

    • Add the fragment to the protein solution at a final concentration of 100-500 µM. The final DMSO-d₆ concentration should be kept below 5% to avoid protein denaturation.

    • Acquire a 1D ¹H NMR spectrum as a reference.

    • Acquire an STD NMR spectrum with on-resonance saturation of the protein (e.g., at 0.5 ppm) and off-resonance saturation as a control (e.g., at 30 ppm).

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Interpretation: Signals present in the STD spectrum indicate that the fragment is binding to the protein. The relative intensities of the signals can provide information on which part of the fragment is in closest contact with the protein.

B. Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)

  • Objective: To identify binders by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum.

  • Principle: When a fragment binds to a protein, the chemical environment of the amino acid residues at the binding site changes, leading to shifts in their corresponding peaks in the HSQC spectrum.

  • Materials:

    • ¹⁵N-labeled target protein (50-200 µM) in NMR buffer.

    • 4-Amino-N-(2-methylphenyl)benzamide stock solution in DMSO-d₆.

  • Procedure:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

    • Add a stoichiometric excess of the fragment (e.g., 5-10 fold molar excess) to the protein sample.

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

    • Interpretation: Overlay the two spectra. Significant changes in the chemical shifts of specific amide peaks indicate the location of the binding site. The magnitude of the CSPs can be used to estimate the binding affinity (KD).

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events, making it highly valuable for fragment screening.[13][14][15]

  • Objective: To identify binders and determine their binding affinity and kinetics.

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (fragment) to a ligand (protein) immobilized on the chip.[16]

  • Materials:

    • SPR instrument and sensor chip (e.g., CM5).

    • Target protein.

    • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5).

    • Running buffer (e.g., HBS-EP+).

    • 4-Amino-N-(2-methylphenyl)benzamide solutions at various concentrations.

  • Procedure:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

    • Prepare a series of dilutions of the fragment in running buffer, typically ranging from 1 µM to 1 mM.

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • Regenerate the sensor surface between injections if necessary.

    • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: X-ray Crystallography

Crystallographic screening provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[17][18][19]

  • Objective: To determine the three-dimensional structure of the protein-fragment complex.

  • Principle: A crystal of the target protein is soaked in a solution containing the fragment. The fragment diffuses into the crystal and binds to the protein. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to solve the structure of the complex.

  • Procedure:

    • Crystallize the target protein to obtain high-quality crystals.

    • Prepare a soaking solution containing a high concentration of 4-Amino-N-(2-methylphenyl)benzamide (e.g., 10-50 mM).

    • Transfer the protein crystals into the soaking solution for a defined period (minutes to hours).

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Structure Determination: Process the diffraction data and solve the structure of the complex using molecular replacement and refinement techniques. The resulting electron density map should reveal the position and orientation of the bound fragment.

Part 2: Hit Validation and Progression

Once initial hits are identified, it is crucial to validate them using orthogonal methods and to begin the process of optimizing their affinity and drug-like properties.

Protocol 4: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics as it directly measures the heat released or absorbed during a binding event.[20][21]

  • Objective: To confirm binding and determine the thermodynamic signature (ΔH, ΔS, and KD) of the interaction.

  • Principle: A solution of the fragment is titrated into a solution of the protein, and the heat change associated with each injection is measured.[22]

  • Materials:

    • ITC instrument.

    • Target protein (10-50 µM) in the sample cell.

    • 4-Amino-N-(2-methylphenyl)benzamide (100-500 µM) in the syringe.

  • Procedure:

    • Thoroughly dialyze both the protein and the fragment into the same buffer to minimize heats of dilution.

    • Load the protein into the sample cell and the fragment into the injection syringe.

    • Perform a series of small injections of the fragment into the protein solution.

    • Data Analysis: Integrate the heat pulses and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Part 3: From Fragment to Lead: The Path of Elaboration

With a validated and structurally characterized hit in hand, the next phase involves chemically modifying the fragment to improve its potency and selectivity. The initial structure of the 4-Amino-N-(2-methylphenyl)benzamide-target complex provides the blueprint for this process.

Fragment_Elaboration cluster_0 Initial Hit cluster_1 Elaboration Strategies cluster_2 Outcome Initial_Fragment 4-Amino-N-(2-methylphenyl)benzamide (Weak Affinity) Growing Fragment Growing (Adding functionality to explore nearby pockets) Initial_Fragment->Growing Linking Fragment Linking (Connecting two fragments that bind in adjacent sites) Initial_Fragment->Linking Merging Fragment Merging (Combining features of overlapping fragments) Initial_Fragment->Merging Lead_Compound Potent Lead Compound (High Affinity & Selectivity) Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Figure 2: Strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This strategy involves adding chemical substituents to the fragment to engage with adjacent pockets on the protein surface. For 4-Amino-N-(2-methylphenyl)benzamide, the primary amine and the methyl group on the second phenyl ring are excellent vectors for growth. For example, the amine could be acylated or alkylated to extend into a nearby hydrophobic or polar pocket.

  • Fragment Linking: If another fragment is found to bind in a proximal site, the two can be chemically linked together. This can lead to a significant increase in affinity due to avidity effects.

  • Fragment Merging: If multiple fragments are found to bind in overlapping positions, a new compound can be designed that incorporates the key binding features of each.

The success of these strategies is guided by iterative cycles of chemical synthesis, biophysical testing, and structural biology, all aimed at improving the Ligand Efficiency (LE) —a measure of the binding energy per heavy atom.[23]

Conclusion

4-Amino-N-(2-methylphenyl)benzamide represents an archetypal fragment with the desirable properties for a successful FBDD campaign. Its simple, yet functionally rich, structure provides a robust starting point for hit identification and subsequent optimization. By employing a suite of sensitive biophysical techniques as outlined in these protocols, researchers can effectively identify and validate its interaction with a target of interest. The true power of FBDD is then unleashed through structure-guided medicinal chemistry, where this humble fragment can be elaborated into a potent and selective lead compound. This guide provides the foundational knowledge and practical protocols to embark on this journey, leveraging the efficiency and innovation inherent in the fragment-based approach to drug discovery.

References

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]

  • Schultze, T., & Engh, R. A. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4333. [Link]

  • Chemchart. (n.d.). 4-Amino-N-(2-methylphenyl)benzamide (888-78-8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1204565, 4-amino-N-(2-amino-4-methylphenyl)benzamide. Retrieved from [Link]

  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in current chemistry, 317, 33–59. [Link]

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: what have we learned?. Nature reviews. Drug discovery, 6(3), 211–219. [Link]

  • Hubbard, R. E. (2010). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Methods in molecular biology (Clifton, N.J.), 669, 199–221. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Survey of the year 2009 commercial optical biosensor literature. Journal of molecular recognition : JMR, 24(6), 892–914. [Link]

  • Renaud, J., & Gygax, D. (2007). SPR-based fragment screening: advantages and applications. Chimia, 61(4), 174-178. [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • Practical Fragments. (2011). Pushing the Rule of 3. Retrieved from [Link]

  • Evotec. (n.d.). Crystallographic Fragment Screening Services. Retrieved from [Link]

  • Massachusetts Biotechnology Council. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Retrieved from [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature protocols, 1(1), 186–191. [Link]

  • Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Retrieved from [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

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Application Note & Protocols: Modern Strategies for the Synthesis of N-Aryl Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-aryl benzamide motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and functional materials. The direct coupling of a benzoic acid derivative with an aniline presents a significant synthetic challenge due to the low nucleophilicity of the aryl amine. This guide provides an in-depth analysis of contemporary amide coupling protocols tailored for this transformation. We will explore the mechanistic underpinnings of common reagent classes, offer a logic-based framework for protocol selection, and provide detailed, field-proven experimental procedures. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of N-aryl benzamides, troubleshoot problematic couplings, and ensure high efficiency and product purity.

Introduction: The Significance and Challenge of the N-Aryl Amide Bond

The amide bond is arguably the most prevalent functional group in pharmaceutical agents, with approximately 25% of all known drugs containing at least one such linkage.[1] N-aryl amides, specifically, are privileged structures found in a vast array of blockbuster drugs, including kinase inhibitors, anti-inflammatory agents, and antivirals. Their prevalence stems from the rigidity and defined geometry imparted by the aryl substituents, which allows for precise interactions with biological targets. Furthermore, the amide bond itself is a key hydrogen bond donor and acceptor, crucial for molecular recognition.

The primary challenge in synthesizing N-aryl benzamides lies in the direct condensation of a carboxylic acid and an amine. This reaction is thermodynamically unfavorable under ambient conditions due to a competing acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[2] To overcome this, the carboxylic acid must be "activated" to form a more electrophilic species that is susceptible to nucleophilic attack by the amine.[3] This challenge is amplified when using anilines, as the lone pair of the nitrogen atom is delocalized into the aromatic ring, rendering it significantly less nucleophilic than its aliphatic counterparts. Electron-deficient anilines pose a particularly difficult challenge.[4][5]

This guide will focus on the most reliable and widely adopted methods for achieving this transformation efficiently.

Chapter 1: Mechanistic Pillars of Amide Bond Formation

All modern coupling reagents operate on a common principle: the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[3] This creates a highly reactive acyl intermediate that readily couples with the aniline. The general process can be visualized as follows:

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH (Benzoic Acid) Active_Ester R-CO-X (Activated Intermediate) Acid->Active_Ester + Reagent Reagent Coupling Reagent Biproduct1 Reagent Byproduct Amine Ar-NH2 (Aniline) Active_Ester->Amine Reaction Amide R-CONH-Ar (N-Aryl Benzamide) Amine->Amide + Activated Intermediate Biproduct2 H-X

Caption: General workflow for amide bond formation.

The choice of coupling reagent dictates the nature of the activated intermediate "R-CO-X" and is the single most critical decision in designing a successful synthesis.

Chapter 2: A Guide to Key Coupling Reagent Classes

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide), and the water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are among the most common activators.[3] They react with carboxylic acids to form a highly reactive O-acylisourea intermediate.

However, this intermediate is prone to two major side reactions:

  • Racemization: If the carboxylic acid has a chiral center at the α-position, the O-acylisourea can racemize.

  • N-acylurea Formation: The intermediate can rearrange to a stable N-acylurea byproduct, consuming the activated acid and reducing the yield.

To mitigate these issues, carbodiimide reactions are almost always performed with nucleophilic additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).[6][7] These additives rapidly intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester (e.g., OBt ester), which then couples with the amine with minimal side reactions.[7][8]

G Acid R-COOH O_Acylisourea O-Acylisourea (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC OBt_Ester OBt Active Ester (Stable Intermediate) O_Acylisourea->OBt_Ester + HOBt (Desired Path) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Undesired) HOBt HOBt Amide Amide Product OBt_Ester->Amide + Ar-NH2 Amine Ar-NH2 Urea EDC-Urea Byproduct

Caption: The role of HOBt in suppressing side reactions.

Onium Salts: The High-Performance Reagents

Phosphonium salts (e.g., BOP , PyBOP ) and aminium/uronium salts (e.g., HBTU , TBTU , HATU ) are generally more efficient and lead to fewer side reactions than carbodiimides, especially for challenging substrates like electron-deficient anilines.[8] These reagents are pre-activated forms of HOBt or HOAt derivatives.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered one of the most powerful coupling reagents.[9] Its superiority stems from the incorporation of the HOAt moiety. The nitrogen atom in the pyridine ring of HOAt creates a neighboring group effect that accelerates the reaction and makes the resulting active ester exceptionally reactive.[9] This makes HATU particularly effective for couplings involving sterically hindered substrates or poorly nucleophilic anilines.[4][9][10]

The general mechanism involves the formation of an active ester, which then reacts with the amine. The reaction requires a non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine), to neutralize the released acid.[10]

Acid Chlorides: The Classical Approach

A traditional method involves converting the benzoic acid to a highly reactive benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts readily with anilines, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct (the Schotten-Baumann reaction).[3]

While effective, this two-step method has drawbacks:

  • Harsh Reagents: SOCl₂ and oxalyl chloride are corrosive and moisture-sensitive.

  • Functional Group Intolerance: The high reactivity of acid chlorides limits their use with sensitive functional groups.

  • Safety: The reaction can be highly exothermic.

This approach is best suited for robust, simple substrates on a large scale where cost is a primary driver.

Chapter 3: Protocol Selection & Optimization

Choosing the right protocol is crucial for success. The following table provides a decision-making framework based on substrate properties.

Substrate ChallengeRecommended Reagent ClassRationale & Key Considerations
Simple, unhindered, electron-neutral aniline Carbodiimide (EDC/HOBt)Cost-effective and reliable for standard couplings. EDC is preferred for its water-soluble urea byproduct, simplifying purification.[6][11]
Electron-deficient or sterically hindered aniline Onium Salt (HATU, HBTU)HATU provides the highest reactivity for challenging amines due to the HOAt-derived active ester.[4][9] Requires a non-nucleophilic base like DIPEA.
Racemization-prone carboxylic acid Onium Salt (HATU, COMU)Onium salts, especially those based on HOAt, are highly effective at suppressing racemization compared to carbodiimides.[9]
Large-scale synthesis, robust substrate Acid Chloride FormationMost atom-economical and cheapest method if the substrate can tolerate the harsh conditions.[3]
Acid- or base-sensitive functional groups Onium Salt (HATU/DIPEA)Onium salt couplings proceed under milder, near-neutral pH conditions compared to the acid chloride method.

Chapter 4: Detailed Experimental Protocols

Protocol 4.1: General N-Aryl Benzamide Synthesis using EDC/HOBt

Principle: This protocol utilizes the water-soluble carbodiimide EDC in combination with HOBt to generate an active OBt ester in situ. This method is robust, cost-effective, and features a simple aqueous workup to remove the urea byproduct.

Materials:

Reagent M.W. Typical Molar Eq.
Benzoic Acid Derivative - 1.0
Aniline Derivative - 1.1 - 1.2
EDC·HCl 191.70 1.2 - 1.5
HOBt·H₂O 153.14 1.2 - 1.5
DIPEA or Triethylamine 129.24 / 101.19 2.0 - 3.0

| Solvent (DMF, DCM) | - | ~0.1 - 0.5 M |

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the benzoic acid derivative (1.0 eq.), the aniline derivative (1.1 eq.), and HOBt·H₂O (1.2 eq.).

  • Dissolve the solids in an appropriate anhydrous solvent (e.g., DMF or DCM) to a concentration of 0.1-0.5 M.

  • Stir the solution at room temperature for 10 minutes.

  • Add the base (e.g., DIPEA, 2.5 eq.) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 4.2: High-Efficiency Coupling of Challenging Anilines using HATU

Principle: This protocol employs the powerful uronium salt HATU, ideal for coupling electron-deficient or sterically hindered anilines where other methods fail. The reaction is rapid and clean.[3]

Materials:

Reagent M.W. Typical Molar Eq.
Benzoic Acid Derivative - 1.0
Aniline Derivative - 1.0 - 1.1
HATU 380.23 1.1 - 1.2
DIPEA (or 2,4,6-Collidine) 129.24 2.0 - 3.0

| Solvent (DMF, NMP, MeCN) | - | ~0.1 M |

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve the benzoic acid derivative (1.0 eq.) in anhydrous DMF (or another suitable polar aprotic solvent).

  • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution. Stir for 5-10 minutes at room temperature. During this "pre-activation" step, the solution may change color as the active ester forms.

  • Add the aniline derivative (1.05 eq.) to the reaction mixture.

  • Stir at room temperature. The reaction is often complete within 30-90 minutes.[3] Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate and water. Separate the layers. Wash the organic layer extensively with water (to remove DMF) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Caption: A generalized experimental workflow for amide coupling.

Chapter 5: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently reactive coupling reagent. 2. Poorly nucleophilic aniline. 3. Wet reagents or solvent. 4. Steric hindrance.1. Switch to a more powerful reagent (e.g., EDC/HOBt → HATU).[12] 2. Ensure all reagents and solvents are anhydrous. 3. Increase reaction temperature or extend reaction time.
N-acylurea Byproduct In carbodiimide reactions, the O-acylisourea is rearranging faster than it is being trapped.Ensure at least 1.0 equivalent of HOBt or HOAt is present. Add the carbodiimide at 0 °C to control the initial reaction rate.
Side reaction with HATU/HBTU The uronium salt can react with certain nucleophilic functional groups on the substrates. Salicylic acids, for example, can form undesired byproducts.[13]If complex side-products are observed, consider an alternative reagent class. Analyze byproducts by LC-MS to diagnose the issue.
Difficult Purification 1. Urea byproduct from DCC/DIC is co-eluting. 2. Residual DMF/NMP in the product.1. Use EDC for a water-soluble urea. For DIC, the urea is more soluble and easier to separate than DCU.[6] 2. Perform extensive aqueous washes or use a solvent with a lower boiling point if possible.

Conclusion

The synthesis of N-aryl benzamides is a mature but critical field in organic chemistry. While classical methods remain viable for simple systems, the demands of modern drug discovery and materials science often necessitate the use of high-performance onium salt reagents like HATU to overcome challenges posed by electronically deactivated or sterically demanding substrates. A thorough understanding of the underlying mechanisms and a rational approach to reagent selection, as outlined in this guide, are paramount for achieving high yields, purity, and reproducibility. By following these validated protocols and troubleshooting guides, researchers can confidently and efficiently construct the vital N-aryl benzamide linkage.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Available at: [Link]

  • Patel, V., et al. (2018). An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. Chemistry & Biology Interface, 8(6), 329-339. Available at: [Link]

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability. Available at: [Link]

  • Luxembourg Bio Technologies. (2007). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. Available at: [Link]

  • National Institutes of Health (NIH). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available at: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2062–2065. Available at: [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • MDPI. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 26(22), 6932. Available at: [Link]

  • ChemRxiv. (2023). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • The Journal of Organic Chemistry. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Available at: [Link]

  • Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube. Available at: [Link]

  • Van der Veken, P., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11619-11623. Available at: [Link]

  • Organic Chemistry Portal. Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Tantry, S. J., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 1164–1172. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • ACS Publications. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • RSC Publishing. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. Available at: [Link]

  • Google Patents. (2017). Method for preparing N-aryl amide without solvent and catalyst.
  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]

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Troubleshooting & Optimization

Improving the yield of 4-Amino-N-(2-methylphenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 4-Amino-N-(2-methylphenyl)benzamide Synthesis >

Introduction

Welcome to the technical support guide for the synthesis of 4-Amino-N-(2-methylphenyl)benzamide. This molecule is a key intermediate in various research and development pipelines, particularly in the synthesis of pharmaceuticals and advanced materials. The formation of the amide bond between 4-aminobenzoic acid and 2-methylaniline (o-toluidine) is central to its synthesis. While conceptually straightforward, achieving high yields and purity can be challenging due to competing side reactions, reactant stability, and purification hurdles.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, validated protocols to help you optimize your synthetic outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in the lab.

General Synthesis Scheme

The primary route for synthesizing 4-Amino-N-(2-methylphenyl)benzamide involves the coupling of a 4-aminobenzoic acid derivative with 2-methylaniline. A critical consideration is the presence of two nucleophilic amino groups, which necessitates a strategic approach to ensure selective acylation. The most common strategies involve either protecting the amino group of 4-aminobenzoic acid or, more commonly, activating the carboxylic acid to react preferentially with the desired amine.

A widely used method involves converting 4-aminobenzoic acid to its corresponding acid chloride, often after protecting the aniline amino group.[1] However, direct coupling methods using agents like dicyclohexylcarbodiimide (DCC) are also prevalent.[2]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (< 50%). What are the primary causes and how can I improve it?

Low yield is the most frequently reported issue. The causes can be multifaceted, stemming from reactant degradation, incomplete reaction, or losses during workup and purification.

Potential Causes & Solutions

  • Cause 1: Competing Acid-Base Reaction. Amines are basic and carboxylic acids are acidic. Mixing them directly can form a non-reactive ammonium carboxylate salt, which requires high temperatures (>100 °C) to dehydrate into an amide—conditions that can degrade your starting materials.[2]

    • Solution: Activate the carboxylic acid. The most common methods are conversion to an acid chloride or using a coupling agent.[3] The acid chloride route is often high-yielding but requires handling hazardous reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] Using a coupling agent like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is milder and often preferred.[2]

  • Cause 2: Self-Polymerization/Side Reactions. Since 4-aminobenzoic acid contains both a nucleophilic amine and a carboxylic acid, it can react with itself, leading to oligomers or polymers, especially under harsh conditions.[1]

    • Solution: Protect the amino group of 4-aminobenzoic acid before activating the carboxyl group. A common strategy is to first react 4-aminobenzoic acid with an acid (like HCl) to form the hydrochloride salt, which protects the amino group from participating in the reaction.[1] Alternatively, starting with 4-nitrobenzoic acid and reducing the nitro group to an amine in the final step is a highly effective, albeit longer, route.[4][5]

  • Cause 3: Inefficient Coupling Agent Activation. If using a carbodiimide like DCC, the active intermediate (O-acylisourea) can rearrange into a stable, unreactive N-acylurea, halting the reaction.[6][7]

    • Solution: Add a catalyst or additive such as 1-Hydroxybenzotriazole (HOBt) or DMAP. HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, leading to higher yields.[6]

Q2: I'm using DCC as a coupling agent and see a lot of white precipitate that is not my product. What is it and how do I handle it?

This is a classic issue when using DCC.

Potential Cause & Solution

  • Cause: The white, insoluble precipitate is dicyclohexylurea (DCU), the byproduct of the DCC coupling reaction. While its insolubility drives the reaction forward, it can make product isolation cumbersome if it co-precipitates with your desired amide.

    • Solution: DCU is highly insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate, but soluble in others. The most straightforward approach is to filter the reaction mixture while it is still cold (if the product is soluble) to remove the DCU.[6] If the product is also insoluble, you may need to perform a selective extraction. For example, after the reaction, evaporate the solvent, and re-dissolve the crude material in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in which the product is soluble but DCU is not, then filter.

Q3: My final product is discolored (e.g., pink, brown, or yellow) even after purification. What's causing this and how can I get a clean, white product?

Product discoloration is typically a sign of impurities, often resulting from oxidation.

Potential Cause & Solution

  • Cause: Aromatic amines, like the one on your product and starting materials, are susceptible to air oxidation, which forms highly colored impurities. This can happen during the reaction, workup, or even storage.

    • Solution 1 (Reaction): Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Solution 2 (Workup): During aqueous workup, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the wash solutions can help quench oxidizing species and prevent color formation.

    • Solution 3 (Purification): Recrystallization is often the most effective method for removing colored impurities. Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Ethanol or ethanol/water mixtures are often good starting points. If color persists, you can perform a "hot filtration" with activated charcoal, which is excellent at adsorbing colored impurities.

Troubleshooting Summary Table
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Acid-base salt formation.2. Self-polymerization of 4-aminobenzoic acid.3. Inactive coupling intermediate (N-acylurea).1. Activate carboxylic acid with SOCl₂ or a coupling agent (DCC, EDC).2. Use 4-nitrobenzoic acid and reduce in the final step.3. Add HOBt or DMAP as a catalyst with the coupling agent.
Insoluble Byproduct Formation of dicyclohexylurea (DCU) when using DCC.Filter the reaction mixture to remove the insoluble DCU. If product is also insoluble, perform a selective solvent extraction.
Product Discoloration Oxidation of aromatic amine functionalities.Run reaction under an inert atmosphere. Add a reducing agent (e.g., NaHSO₃) during workup. Purify via recrystallization, possibly with activated charcoal.
Incomplete Reaction Steric hindrance from the ortho-methyl group on 2-methylaniline. Insufficient reaction time or temperature.Increase reaction time and/or temperature moderately (e.g., from room temp to 40 °C). Ensure stoichiometric ratios are correct. Monitor reaction by TLC.

Process Optimization & Workflow Diagram

To systematically troubleshoot a low-yield synthesis, a logical workflow is essential. The following diagram outlines a decision-making process to identify and resolve the root cause of poor reaction outcomes.

G start Low Yield Observed check_sm Check Starting Material Purity (TLC/NMR) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Materials sm_ok->purify_sm No check_reaction Analyze Reaction Method sm_ok->check_reaction Yes purify_sm->check_reaction method Activation Method? check_reaction->method coupling_agent Coupling Agent (DCC/EDC) method->coupling_agent DCC/EDC acid_chloride Acid Chloride (SOCl₂) method->acid_chloride SOCl₂ check_additive Additive Used? (HOBt/DMAP) coupling_agent->check_additive check_protection Is p-Amino Group Protected? acid_chloride->check_protection no_additive No check_additive->no_additive yes_additive Yes check_additive->yes_additive add_additive Add HOBt (1.1 eq) to Reaction no_additive->add_additive check_conditions Review Reaction Conditions (Temp, Time, Solvent) yes_additive->check_conditions add_additive->check_conditions optimize_conditions Optimize Conditions: - Increase Temp to 40-50 °C - Increase Time (monitor by TLC) - Ensure anhydrous solvent check_conditions->optimize_conditions final_review Review Workup & Purification optimize_conditions->final_review no_protection No check_protection->no_protection yes_protection Yes check_protection->yes_protection use_nitro Switch to 4-Nitrobenzoic Acid (Final step reduction) no_protection->use_nitro yes_protection->check_conditions use_nitro->final_review

Caption: Troubleshooting workflow for low-yield synthesis.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices, especially for DCC/EDC coupling reactions. They are relatively inert and do a good job of dissolving the reactants. For the acid chloride route, a non-protic solvent like DCM or dioxane is necessary to prevent reaction with the solvent.

Q: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture against your starting materials (4-aminobenzoic acid and 2-methylaniline). The reaction is complete when the spot for the limiting starting material has disappeared, and a new, more non-polar spot for the product has appeared. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 or 50:50 v/v).

Q: Is it necessary to protect the amino group on 4-aminobenzoic acid? A: While not strictly necessary if using a direct coupling agent under mild conditions, it is highly recommended for achieving high yields and purity.[1] The most robust method is to start with 4-nitrobenzoic acid, perform the coupling, and then reduce the nitro group to an amine as the final step.[4][5] This completely avoids the issue of self-reaction and side-product formation.

Q: Can I use a different coupling agent besides DCC or EDC? A: Yes, many other coupling agents exist, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). These are often more powerful and can be effective for sterically hindered substrates but are also significantly more expensive, making them better suited for small-scale or particularly difficult syntheses.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis via 4-Nitrobenzoyl Chloride Intermediate (Recommended for High Yield)

This two-step protocol avoids side reactions from the 4-amino group by introducing it last.

Step A: Synthesis of N-(2-methylphenyl)-4-nitrobenzamide

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, add 4-nitrobenzoic acid (1 eq.).

  • Add thionyl chloride (SOCl₂, ~3 eq.) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture gently to 70-80 °C for 1-2 hours. The solid should dissolve, and gas evolution (SO₂ and HCl) will be observed. The reaction is complete when gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-nitrobenzoyl chloride (a yellow solid) can be used directly.

  • Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve 2-methylaniline (1 eq.) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq.) or pyridine in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, then saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude N-(2-methylphenyl)-4-nitrobenzamide, which can be purified by recrystallization from ethanol.

Step B: Reduction to 4-Amino-N-(2-methylphenyl)benzamide

  • Dissolve the purified nitro-intermediate from Step A in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol %).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.[4]

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield the final product, 4-Amino-N-(2-methylphenyl)benzamide. Purity can be checked by NMR and melting point, and further recrystallization can be performed if needed.

References
  • Swapna S Kulkarni, A P Mehere, and Priyank A Shenoy. "Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid." Asian Journal of Research in Chemistry, 2(3), 2009. [Link]

  • Ghose, A., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry, 2018. [Link]

  • Valeur, E., and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. [Link]

  • Stern, et al. "Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • "Process for the synthesis of a benzamide derivative.
  • "Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • "Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • "Synthesis of N-(4-aminophenyl)-substituted benzamides." ResearchGate, Figure from "Discovery of Potent VEGFR-2 Inhibitors..." [Link]

  • "Method for preparing p-aminobenzoic acid.
  • "Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • "Amides from Carboxylic Acids-DCC and EDC Coupling." Chemistry Steps. [Link]

  • North, M., et al. "A comparative study of amide-bond forming reagents in aqueous media." Tetrahedron Letters, 2017. [Link]

  • "Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Al-Hamdani, A.A.S., et al. "Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study." Molecules, 2023. [Link]

  • "A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine." Science and innovation, 2022. [Link]

  • "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents." MDPI, 2022. [Link]

  • "Acid-Amine Coupling using DCC." Organic Synthesis, 2022. [Link]

  • "Propose a synthesis of PABA (p-aminobenzoic acid)." Chegg.com, 2021. [Link]

  • "Carboxylic Acid + DCC + NH3." ReactionWeb.io. [Link]

  • "Steglich Esterification." Organic Chemistry Portal. [Link]

  • Farlow, A., & Krömer, J. O. "Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics." Advances in Chemical Engineering and Science, 2016. [Link]

  • Vankayala, S., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Bioorganic & Medicinal Chemistry Letters, 2012. [Link]

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Technical Support Dossier: Purification of 4-Amino-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An esteemed resource for professionals in pharmaceutical and chemical research.

Introduction: Welcome to your dedicated resource for overcoming the purification challenges of 4-Amino-N-(2-methylphenyl)benzamide (CAS No: 888-78-8). This compound, with its dual amine and amide functionalities, presents specific hurdles that can impact yield, purity, and scalability. This guide is structured to provide not only procedural steps but also the fundamental chemical principles behind them, empowering you to make informed decisions during your purification workflow.

Part 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for handling and assessing the purity of 4-Amino-N-(2-methylphenyl)benzamide.

Q1: What are the primary chemical stability concerns for this molecule during purification?

A1: The stability of 4-Amino-N-(2-methylphenyl)benzamide is dictated by its primary aromatic amine and amide groups.

  • Oxidative Degradation: The 4-amino group is highly susceptible to air oxidation, especially when heated in the presence of trace metals or light. This process forms colored quinone-like impurities, which are responsible for the common pink or brown discoloration of the product. Handling under an inert atmosphere (N₂ or Ar) is recommended for sensitive, high-purity applications.

  • Hydrolytic Cleavage: The amide bond is robust under neutral conditions but can undergo hydrolysis to 4-aminobenzoic acid and 2-methylaniline under harsh acidic or basic conditions, particularly at elevated temperatures. Purification steps should ideally be performed within a pH range of 4-9 to maintain amide integrity.

  • Photosensitivity: Like many aromatic amines, this compound can be sensitive to UV light.[1] Long-term storage should be in amber vials or protected from light to prevent photochemical degradation.

Q2: Which combination of analytical techniques provides a definitive purity profile?

A2: A single technique is insufficient for a complete purity assessment. A combination of chromatographic and spectroscopic methods is essential for achieving a validated, high-purity standard.

Analytical MethodPrimary Use & Rationale
Reverse-Phase HPLC (RP-HPLC) The definitive method for quantitative purity assessment (e.g., area % purity).[2] A C18 column with a mobile phase gradient of acetonitrile and water is typically effective for separating the target compound from starting materials and by-products. UV detection at 210-220 nm is common for peptides and amides.[2]
LC-MS Essential for confirming the molecular weight of the product peak from the HPLC and for identifying the mass of unknown impurities.[3] This is a critical tool for troubleshooting and identifying side-reaction products.
¹H and ¹³C NMR Spectroscopy Provides unequivocal structural confirmation. The absence of signals corresponding to residual starting materials or solvents is a key indicator of purity. The integration of proton signals can also be used for semi-quantitative analysis.
Melting Point A sharp melting point within a narrow range (e.g., < 2 °C) is a strong, albeit classical, indicator of high purity. A broad or depressed melting range suggests the presence of impurities. The literature reported melting point is approximately 181-183 °C.[4]

Part 2: Troubleshooting Guide for Common Purification Issues

This section is designed in a problem-solution format to directly address experimental challenges.

Issue 1: The isolated solid is off-white, pink, or brown, even after initial crystallization.
  • Probable Cause: This discoloration is almost certainly due to the presence of minor, highly colored oxidation products of the 4-amino group. These impurities are often more polar than the parent compound.

  • Solution Pathway: Activated Carbon Decolorization This method leverages the high surface area of activated carbon to adsorb large, flat, conjugated molecules, which are characteristic of the colored impurities.

    Detailed Protocol:

    • Solvent Selection: Choose a solvent in which the benzamide is highly soluble when hot and sparingly soluble when cold. Ethanol or isopropanol are excellent starting points.[5]

    • Dissolution: In a flask, dissolve the impure, colored product in the minimum amount of the hot solvent to create a saturated solution.

    • Carbon Addition: Remove the flask from the heat source. Add a small amount of activated carbon (charcoal), typically 1-2% by weight of your compound. Safety Note: Never add activated carbon to a boiling solution, as it can cause violent bumping.

    • Heating: Gently reflux the mixture for 10-15 minutes. This provides sufficient time for the carbon to adsorb the impurities.

    • Hot Filtration: This is the most critical step. Filter the hot solution quickly through a pre-heated funnel containing a fluted filter paper or a thin pad of Celite® over a filter paper. The goal is to remove the carbon without the product crystallizing prematurely in the funnel.

    • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then in an ice bath, to maximize crystal formation.

    • Isolation: Collect the pure, white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Issue 2: Analytical data (HPLC, NMR) shows contamination with starting materials.
  • Probable Cause: Incomplete reaction or, more commonly, an inefficient workup that fails to separate the product from unreacted starting materials like 2-methylaniline (basic) or a 4-aminobenzoic acid derivative (acidic).

  • Solution Pathway 1: Acid-Base Extraction (Work-up) This leverages the different pKa values of the product and impurities to move them between organic and aqueous layers.

    Logical Workflow for Impurity Removal:

    AcidBase_Extraction Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Wash_Acid Wash with dilute HCl (aq) Start->Wash_Acid Organic_Layer Organic Layer contains: 4-Amino-N-(2-methylphenyl)benzamide Wash_Acid->Organic_Layer Aqueous_Acid Aqueous Layer contains: Protonated 2-methylaniline (impurity) Wash_Acid->Aqueous_Acid Separate Wash_Base Wash with dilute NaHCO3 (aq) Aqueous_Base Aqueous Layer contains: Deprotonated 4-aminobenzoic acid (impurity) Wash_Base->Aqueous_Base Separate End Dry, Filter, and Evaporate Organic Layer to get Purified Product Wash_Base->End Process Organic Layer Organic_Layer->Wash_Base

    Caption: Acid-base extraction workflow for impurity separation.

  • Solution Pathway 2: Recrystallization If impurities are non-ionic or co-precipitate, a carefully chosen recrystallization is effective.[5] The key is finding a solvent system where the product's solubility has a steep slope with temperature, while the impurities are either very soluble or very insoluble at all temperatures.

    Recommended Solvent Systems:

Solvent SystemRationale & Procedure
Ethanol/Water A polar protic system. Dissolve the compound in a minimum of hot ethanol. Add hot water dropwise until the solution just becomes cloudy (the cloud point). Add a few drops of hot ethanol to redissolve, then cool slowly.
Ethyl Acetate/Hexanes A moderately polar/non-polar system. Dissolve the compound in a minimum of hot ethyl acetate. Add hexanes (the "anti-solvent") slowly until the cloud point is reached. Re-heat to clarify, then cool slowly.[6]
Isopropanol A good single-solvent option with a lower boiling point than ethanol for easier removal during drying.
Issue 3: Product oils out or fails to crystallize.
  • Probable Cause: This occurs when the melting point of the impure solid is lower than the temperature of the solution, or when the impurity concentration is very high, inhibiting crystal lattice formation.

  • Solution Pathway: Flash Column Chromatography This is the most powerful technique for separating compounds based on their differential adsorption to a stationary phase.

    Detailed Protocol:

    • TLC Analysis: First, determine the appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). A good solvent system will give your desired product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of Hexanes and Ethyl Acetate.

    • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.

    • Elution: Run the eluent through the column, starting with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity (e.g., to 7:3, 1:1, etc.). Collect the eluting solvent in fractions.

    • Fraction Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure product.

    • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

    Visual Workflow for Chromatography:

    Flash_Chromatography cluster_prep 1. Preparation cluster_run 2. Separation cluster_analysis 3. Analysis & Isolation A Select Eluent via TLC (Rf ≈ 0.3) B Pack Silica Gel Column A->B C Dry Load Sample onto Silica B->C D Load Sample onto Column C->D E Elute with Solvent Gradient D->E F Collect Fractions Sequentially E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

    Caption: The three stages of purification by flash chromatography.

References

  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: The Journal of Organic Chemistry via PMC URL: [Link]

  • Title: 4-amino-N-(2-amino-4-methylphenyl)benzamide Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 2-amino-N-(4-methylphenyl)benzamide Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 4-Amino-N-(2-methylphenyl)benzamide (888-78-8) Source: Chemchart URL: [Link]

  • Title: Preparation method of 4-amino-2-fluoro-methyl benzamide - CN103304439A Source: Google Patents URL
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  • Title: 4-Aminobenzamide Source: PubChem, National Institutes of Health URL: [Link]

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Technical Support Center: 4-Amino-N-(2-methylphenyl)benzamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-N-(2-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust protocols to assist in your research and development efforts.

Introduction

4-Amino-N-(2-methylphenyl)benzamide is a molecule of interest in various research and development fields. Understanding its stability profile is critical for ensuring the accuracy of experimental results, the viability of its applications, and for meeting regulatory requirements in drug development. This guide is built on established principles of chemical stability and degradation pathways of its core functional groups: a benzamide and an aromatic amine. While specific experimental data for this exact molecule is limited, the principles outlined here provide a strong foundation for anticipating and addressing potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 4-Amino-N-(2-methylphenyl)benzamide that may be susceptible to degradation?

A1: The primary functional groups susceptible to degradation are the amide linkage and the primary aromatic amine. The amide bond can undergo hydrolysis, while the aromatic amine is prone to oxidation.

Q2: Under what conditions should I be most concerned about the stability of this compound?

A2: You should be particularly cautious under conditions of strong acidity or basicity, in the presence of oxidizing agents, and upon exposure to high temperatures and UV light.

Q3: What are the likely degradation products of 4-Amino-N-(2-methylphenyl)benzamide?

A3: The most probable degradation products are 4-aminobenzoic acid and 2-methylaniline, resulting from the hydrolysis of the amide bond. Oxidation may lead to the formation of colored impurities due to reactions at the 4-amino group.

Q4: How can I monitor the stability of 4-Amino-N-(2-methylphenyl)benzamide in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the parent compound from its potential degradation products.

Q5: What are the recommended storage conditions for 4-Amino-N-(2-methylphenyl)benzamide?

A5: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere to minimize oxidative and photodegradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Analysis

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram that were not present in the initial analysis of a fresh sample.

  • A decrease in the peak area of the main compound.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Hydrolytic Degradation The amide bond may have hydrolyzed due to acidic or basic conditions in your sample preparation or mobile phase.1. Check pH of Solutions: Ensure all solvents and buffers are within a neutral pH range if possible. 2. Control Temperature: Avoid excessive heat during sample preparation and analysis. 3. Analyze Freshly Prepared Samples: Prepare samples immediately before analysis to minimize degradation over time.
Oxidative Degradation The primary amino group is susceptible to oxidation, which can be accelerated by exposure to air, metal ions, or oxidizing agents.1. Use Degassed Solvents: Degas all mobile phases and sample diluents to remove dissolved oxygen. 2. Consider Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like ascorbic acid. 3. Use Amber Vials: Protect samples from light, which can catalyze oxidation.
Photodegradation Exposure to UV or ambient light can cause degradation of the aromatic amine.1. Work in Low-Light Conditions: Prepare samples under reduced light. 2. Use Light-Protecting Containers: Store samples and standards in amber vials or wrap containers in aluminum foil.
Issue 2: Color Change in Solid Compound or Solution

Symptoms:

  • The solid compound, initially off-white, develops a yellow or brownish tint.

  • Solutions of the compound become colored over time.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Oxidation of the Aromatic Amine Aromatic amines can oxidize to form colored quinone-imine or azo compounds, especially when exposed to air and light.[1][2]1. Store Under Inert Gas: Store the solid compound under an inert atmosphere (e.g., nitrogen or argon). 2. Purge Solutions with Inert Gas: Before sealing, purge the headspace of vials containing solutions with an inert gas.
Photodegradation Light exposure can induce photochemical reactions leading to colored degradation products.[3]1. Confirm Storage Conditions: Ensure the compound is stored in a dark place. 2. Evaluate Packaging: Use opaque or amber-colored containers for storage.

Predicted Degradation Pathways

The following diagrams illustrate the most likely degradation pathways for 4-Amino-N-(2-methylphenyl)benzamide based on the chemical properties of its functional groups.

G parent 4-Amino-N-(2-methylphenyl)benzamide hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis product1 4-Aminobenzoic Acid hydrolysis->product1 product2 2-Methylaniline hydrolysis->product2 caption Fig. 1: Hydrolytic Degradation Pathway

Caption: Predicted hydrolytic degradation of 4-Amino-N-(2-methylphenyl)benzamide.

G parent 4-Amino-N-(2-methylphenyl)benzamide oxidation Oxidation (e.g., H2O2, air, light) parent->oxidation product Colored Impurities (e.g., quinone-imines, azo compounds) oxidation->product caption Fig. 2: Oxidative Degradation Pathway

Caption: Predicted oxidative degradation of 4-Amino-N-(2-methylphenyl)benzamide.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is based on the ICH Q1A(R2) guideline for stress testing of new drug substances.[4][5] The goal is to generate potential degradation products to develop and validate a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-Amino-N-(2-methylphenyl)benzamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid to prepare a 100 µg/mL solution in the mobile phase.

  • Photodegradation:

    • Expose a solution of the compound (100 µg/mL) to UV light (254 nm) for 24 hours.

    • Prepare a control sample wrapped in aluminum foil and kept under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a suitable HPLC method (see Protocol 2).

  • The target degradation is 5-20%.[5] If degradation is not observed, increase the stress duration, temperature, or reagent concentration.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating 4-Amino-N-(2-methylphenyl)benzamide from its degradation products.[6][7]

1. Initial Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 70% A, 30% B. Linearly increase B to 90% over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determine λmax by UV scan)
Injection Volume 10 µL

2. Method Optimization:

  • Inject the stressed samples from Protocol 1.

  • Evaluate the chromatograms for the resolution between the parent peak and any new peaks (degradation products).

  • Adjust the gradient, mobile phase composition (e.g., pH, organic modifier), and flow rate to achieve optimal separation.

3. Method Validation:

  • Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

G cluster_0 Forced Degradation cluster_1 Method Development & Validation A Prepare Stock Solution B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B D Analyze Stressed Samples B->D C Develop Initial HPLC Method C->D E Optimize Method for Separation D->E F Validate Stability-Indicating Method E->F caption Fig. 3: Workflow for Stability Study

Caption: General workflow for conducting a forced degradation study and developing a stability-indicating method.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2025, December 22). ResearchGate. Retrieved from [Link]

  • ICH. (2000). Q1A(R2) Guideline. Retrieved from [Link]

  • Iranian Chemical Society. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Resolve Mass. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Sapurina, I. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures.
  • NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • LCGC International - Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their.... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • RSC Publishing. (2023, September 1). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

  • PubMed. (n.d.). Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC. Retrieved from [Link]

  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • PMC - NIH. (n.d.). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

  • Vedantu. (n.d.). Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE. Retrieved from [Link]

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Identifying common impurities in 4-Amino-N-(2-methylphenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-N-(2-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to ensure your success.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, categorized by the reaction stage.

Part 1: Amide Formation - N-(2-methylphenyl)-4-nitrobenzamide

The first stage of the synthesis typically involves the acylation of 2-methylaniline with 4-nitrobenzoyl chloride.

Diagram: Synthesis Pathway and Key Impurities

PNBC 4-Nitrobenzoyl chloride Intermediate N-(2-methylphenyl)-4- nitrobenzamide PNBC->Intermediate Amide Formation PNBA Impurity: 4-Nitrobenzoic acid PNBC->PNBA Hydrolysis TMA 2-Methylaniline TMA->Intermediate UnreactedTMA Impurity: Unreacted 2-Methylaniline TMA->UnreactedTMA Incomplete reaction FinalProduct 4-Amino-N-(2-methylphenyl)benzamide Intermediate->FinalProduct Nitro Reduction Diacylated Impurity: Diacylated aniline Intermediate->Diacylated Over-acylation IncompleteReduction Impurity: Nitro-intermediate Intermediate->IncompleteReduction Incomplete reduction HydrolysisProduct Impurity: 4-Aminobenzoic acid FinalProduct->HydrolysisProduct Hydrolysis

Caption: Synthetic route to 4-Amino-N-(2-methylphenyl)benzamide and sources of common impurities.

Question 1: My reaction to form N-(2-methylphenyl)-4-nitrobenzamide is sluggish and gives a low yield. What could be the cause?

Answer:

Several factors can contribute to a slow or low-yielding amidation reaction. Let's break down the possibilities:

  • Purity of 4-Nitrobenzoyl Chloride: The quality of your acyl chloride is paramount. 4-Nitrobenzoyl chloride can be prepared from 4-nitrobenzoic acid using reagents like thionyl chloride or phosphorus pentachloride.[1][2] The purity of these starting materials directly impacts the quality of the acyl chloride.[1] If your 4-nitrobenzoyl chloride is old or has been exposed to moisture, it may have hydrolyzed back to 4-nitrobenzoic acid, which will not react with the amine under these conditions.

    • Recommendation: Use freshly prepared or high-purity 4-nitrobenzoyl chloride. You can check for the presence of 4-nitrobenzoic acid using thin-layer chromatography (TLC) or by obtaining an IR spectrum (look for a broad O-H stretch).

  • Insufficient Base: The reaction of an acyl chloride with an amine generates hydrochloric acid (HCl).[] This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize the HCl as it is formed.[]

    • Recommendation: Ensure you are using at least one equivalent of a suitable base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[][4]

  • Steric Hindrance: 2-Methylaniline has a methyl group in the ortho position, which can sterically hinder the approach of the electrophilic acyl chloride. This is a known phenomenon that can decrease the basicity and nucleophilicity of the aniline.[5]

    • Recommendation: While you cannot change the structure of your starting material, ensuring optimal reaction conditions (good stirring, appropriate temperature control) is crucial. The reaction is often exothermic, so starting at a lower temperature (e.g., 0 °C) and allowing it to warm to room temperature can help control the reaction rate and prevent side reactions.[]

Question 2: My final product from the first step is a dark, oily substance that is difficult to purify. What are the likely impurities?

Answer:

The formation of a dark, impure product often points to side reactions or impurities in the starting materials.

  • Diacylation: If an excess of 4-nitrobenzoyl chloride is used or if the base is not added efficiently, a second molecule of the acyl chloride can react with the newly formed amide, leading to a diacylated product. This is more likely if the reaction is run at elevated temperatures.

    • Recommendation: Use a 1:1 stoichiometry of 2-methylaniline to 4-nitrobenzoyl chloride. Adding the acyl chloride slowly to the solution of the amine and base can help minimize this side reaction.

  • Impurities from Starting Materials: As mentioned, the purity of the starting materials is critical. Low-grade 4-nitrobenzoic acid or phosphorus pentachloride can lead to colored impurities in the resulting 4-nitrobenzoyl chloride, which will carry through to your product.[1] 2-methylaniline itself can be a light yellow liquid that darkens to a red-brown on exposure to air and sunlight.[6]

    • Recommendation: Use purified starting materials. If your 2-methylaniline is dark, consider distilling it before use.

  • Unreacted Starting Materials: The crude product will likely contain unreacted 2-methylaniline and potentially 4-nitrobenzoic acid (from hydrolysis of the acyl chloride).

    • Recommendation: The crude product can be purified by recrystallization or column chromatography.[7][8] A common workup involves washing the organic layer with a dilute acid solution to remove unreacted amine and a dilute base solution to remove any acidic impurities.

Potential Impurity Source Analytical Signature (Typical)
4-Nitrobenzoic acidHydrolysis of 4-nitrobenzoyl chlorideDifferent Rf on TLC; broad O-H in IR
Unreacted 2-MethylanilineIncomplete reactionDifferent Rf on TLC; characteristic aromatic signals in 1H NMR
Diacylated anilineOver-acylation side reactionHigher molecular weight peak in MS; distinct aromatic signals in 1H NMR
Part 2: Nitro Group Reduction

The second stage involves the reduction of the nitro group on the N-(2-methylphenyl)-4-nitrobenzamide intermediate to an amine.

Question 3: My nitro group reduction is incomplete, and I have a mixture of the starting material and the final product. How can I drive the reaction to completion?

Answer:

Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions are key.

  • Catalyst Activity (for Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., H2 with Pd/C), the catalyst may be old or poisoned.[9][10]

    • Recommendation: Use fresh, high-quality catalyst. Ensure the solvent is appropriate and free of impurities that could poison the catalyst. The reaction progress should be monitored by TLC until the starting material spot has completely disappeared.[11]

  • Insufficient Reducing Agent (for Metal/Acid Reductions): When using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media, ensuring a sufficient molar excess is crucial.[9][12]

    • Recommendation: Use a stoichiometric excess of the reducing metal and acid. The reaction may require gentle heating to go to completion.

  • Reaction Time and Temperature: Some reductions may be slow at room temperature.

    • Recommendation: Increase the reaction time or gently heat the reaction mixture, while monitoring the progress by TLC.

Question 4: I've successfully reduced the nitro group, but my final product is unstable and seems to be degrading. What could be happening?

Answer:

The final product, 4-Amino-N-(2-methylphenyl)benzamide, contains a primary aromatic amine, which can be susceptible to oxidation, and an amide bond that can be hydrolyzed.

  • Oxidation of the Aniline: Primary aromatic amines can be oxidized, especially on exposure to air and light, leading to colored impurities.

    • Recommendation: Store the purified final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

  • Hydrolysis of the Amide Bond: The amide bond can be hydrolyzed under either strong acidic or strong basic conditions, especially at elevated temperatures.[13][14] This would lead to the formation of 4-aminobenzoic acid and 2-methylaniline.

    • Recommendation: During workup and purification, avoid prolonged exposure to harsh pH conditions. Neutralize the reaction mixture carefully and perform extractions and purifications promptly.

Potential Impurity Source Analytical Signature (Typical)
N-(2-methylphenyl)-4-nitrobenzamideIncomplete reductionDifferent Rf on TLC; presence of nitro group in IR
4-Aminobenzoic acidHydrolysis of final productDifferent Rf on TLC; presence of carboxylic acid in IR
Oxidized byproductsOxidation of the final product's amine groupColored impurities; complex mixture on TLC/HPLC

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of the final product?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Melting Point: A sharp melting range is indicative of high purity.[7]

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity and identifying any impurities by comparing with reference standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product.[7]

  • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the amide, and the C=O stretch of the amide.[7][8]

Q2: Can I use a different reducing agent for the nitro group reduction?

A2: Yes, several reducing agents can be used, but the choice may affect the outcome and the impurity profile.[9]

  • Catalytic Hydrogenation (e.g., H2, Pd/C): This is often a clean and efficient method.[9][10]

  • Metal/Acid Combinations (e.g., Fe/HCl, SnCl2/HCl): These are classic and effective methods for reducing aromatic nitro groups.[9][12]

  • Lithium Aluminum Hydride (LiAlH4): This is generally not recommended for aromatic nitro compounds as it can lead to the formation of azo products.[9]

Q3: How should I purify the final product?

A3: The most common methods for purifying the final product are recrystallization and column chromatography.[7][8]

  • Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found (e.g., ethanol/water).[7]

  • Column Chromatography: This is useful for separating the product from impurities with different polarities.

Experimental Protocols

Protocol 1: Synthesis of N-(2-methylphenyl)-4-nitrobenzamide
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).[]

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 4-nitrobenzoyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes.[15]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-(2-methylphenyl)-4-nitrobenzamide.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Reduction of N-(2-methylphenyl)-4-nitrobenzamide
  • Dissolve the N-(2-methylphenyl)-4-nitrobenzamide (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.[7][10]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).[10]

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.[11]

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-Amino-N-(2-methylphenyl)benzamide.

  • Purify the final product by recrystallization.[7]

References

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]

  • Gowda, B. T., et al. (2011). 4-Methyl-N-(2-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • ChemBK. (n.d.). 2-methylaniline. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Google Patents. (2016).
  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Buzarevski, A., et al. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-N-methylaniline. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Kadaba, P. K. (1970). Convenient synthesis of 4-nitrobenzoyl chloride. Taylor & Francis Online. [Link]

  • ResearchGate. (2015). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Google Patents. (2012). CA2821517A1 - Process for producing nitrobenzoyl chloride.
  • Hogg, J. L., et al. (1977). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Al-Adilee, K. J., & Al-Jobour, A. A. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. [Link]

  • ResearchGate. (2014). (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • PubMed. (1979). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. [Link]

  • Chem Help ASAP. (2019). synthesis of amides from acid chlorides. YouTube. [Link]

  • YouTube. (2022). 2 Methylaniline is less basic than 4 Methylaniline due to SIP effect. [Link]

  • International Union of Crystallography. (2023). N-(5-Cyanononan-5-yl)benzamide. [Link]

  • Open Access Pub. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. [Link]

  • LookChem. (n.d.). 4-Nitrobenzoyl chloride. [Link]

  • PrepChem.com. (n.d.). Synthesis of (C) 4-{2-[N-Methyl-N-(4-methanesulphonamidophenethyl)amino]ethoxy}benzamide. [Link]

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Technical Support Center: Solvent Selection for 4-Amino-N-(2-methylphenyl)benzamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for reactions involving 4-Amino-N-(2-methylphenyl)benzamide, with a core focus on the critical role of solvent selection in achieving desired reaction outcomes.

Introduction

4-Amino-N-(2-methylphenyl)benzamide is a key intermediate in the synthesis of various pharmaceutically active compounds, notably anticonvulsants.[1] Its bifunctional nature, possessing both a nucleophilic aromatic amine and a stable amide group, presents unique challenges and opportunities in synthetic chemistry. The success of reactions involving this molecule is intrinsically linked to the choice of solvent, which governs solubility, reactivity, and chemoselectivity. This guide will provide a comprehensive framework for making informed solvent choices and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-Amino-N-(2-methylphenyl)benzamide that influence solvent selection?

A: The molecule has two key regions that dictate its solubility and reactivity:

  • The Polar Core: The primary aromatic amine (-NH₂) and the amide linkage (-CONH-) are polar and capable of hydrogen bonding. This region favors solubility in polar solvents.

  • The Nonpolar Periphery: The two phenyl rings and the methyl group are nonpolar, contributing to solubility in less polar and aromatic solvents.

The interplay of these features results in moderate solubility in a range of organic solvents, but poor solubility in water (estimated at 50.13 mg/L).[2][3]

Q2: I'm struggling to dissolve 4-Amino-N-(2-methylphenyl)benzamide for my reaction. What should I do?

A: Due to its high melting point (approximately 181°C) and crystalline nature, this compound can exhibit poor solubility in some common solvents at room temperature.[2][3] Consider the following:

  • Heating: Gently warming the solvent can significantly increase the solubility of 4-Amino-N-(2-methylphenyl)benzamide.

  • Solvent Mixtures: Employing a co-solvent system can be highly effective. For instance, a mixture of a polar aprotic solvent (like DMF or DMSO) with a less polar solvent (like toluene or dichloromethane) can enhance solubility. There is evidence that a DMF/toluene mixture can significantly increase the solubility of structurally related compounds.

  • Highly Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often excellent choices for dissolving benzamide derivatives.

Q3: How do I choose a solvent that favors reaction at the primary amine over the amide nitrogen?

A: The primary aromatic amine is significantly more nucleophilic than the amide nitrogen. Therefore, most reactions with electrophiles will selectively occur at the 4-amino group. The choice of solvent can further enhance this selectivity. Aprotic solvents, which do not solvate the nucleophile as strongly as protic solvents, often lead to higher reaction rates for N-alkylation and N-acylation. For reactions where chemoselectivity is a concern, avoiding highly activating conditions that could potentially involve the amide nitrogen is crucial.

Solvent Solubility Profile

SolventPolarityEstimated SolubilityRationale & Comments
Dimethyl sulfoxide (DMSO) High (Polar Aprotic)HighExcellent solvent for dissolving polar organic molecules, including amides.
N,N-Dimethylformamide (DMF) High (Polar Aprotic)HighSimilar to DMSO, a good choice for achieving high concentrations.
Acetone Medium (Polar Aprotic)Moderate to HighGood general-purpose solvent for many organic compounds.
Ethanol High (Polar Protic)ModerateCan dissolve the compound, especially with heating, but the protic nature may interfere with some reactions.
Methanol High (Polar Protic)ModerateSimilar to ethanol, but its higher polarity may be beneficial in some cases.
Isopropanol Medium (Polar Protic)Moderate to LowLess polar than ethanol and methanol, may require heating.
Ethyl Acetate Medium (Polar Aprotic)Moderate to LowA common solvent for reactions and chromatography, solubility may be limited.
Dichloromethane (DCM) Low (Aprotic)LowMay be suitable for some reactions, but solubility is likely to be poor.
Toluene Low (Nonpolar)Very LowUnlikely to be a good solvent on its own due to the polar functional groups.
Water High (Polar Protic)Very LowThe compound is practically insoluble in water.

Troubleshooting Guides for Common Reactions

Scenario 1: N-Alkylation of the 4-Amino Group

Objective: To selectively alkylate the primary aromatic amine.

Common Issues & Troubleshooting:

  • Low to No Conversion:

    • Insight: The nucleophilicity of the 4-amino group may be insufficient for the chosen alkylating agent and conditions.

    • Solution:

      • Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the base (if used) but not the amine nucleophile, thus increasing its reactivity.

      • Base Selection: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used to deprotonate the amine, increasing its nucleophilicity.

      • Temperature: Increase the reaction temperature.

  • Dialkylation:

    • Insight: The mono-alkylated product is often more nucleophilic than the starting material, leading to a second alkylation.

    • Solution:

      • Stoichiometry: Use a slight excess of the amine relative to the alkylating agent.

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.

Experimental Protocol: General Procedure for N-Alkylation

  • Dissolve 4-Amino-N-(2-methylphenyl)benzamide (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in DMF.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Substrate & Base in DMF add_alkyl_halide Add Alkyl Halide dissolve->add_alkyl_halide Stir at RT heat Heat & Monitor add_alkyl_halide->heat quench Quench with Water heat->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify extract->purify

Scenario 2: N-Acylation of the 4-Amino Group

Objective: To selectively form an amide bond at the primary aromatic amine.

Common Issues & Troubleshooting:

  • Slow Reaction:

    • Insight: The amine may not be sufficiently nucleophilic, or the acylating agent may not be reactive enough.

    • Solution:

      • Solvent: Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Acylating Agent: Convert the carboxylic acid to a more reactive acyl chloride or use a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

      • Base: Include a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the acid byproduct.

  • Side Reactions with the Amide Group:

    • Insight: While less likely, under harsh conditions, the existing amide nitrogen could potentially react.

    • Solution:

      • Mild Conditions: Use mild acylating agents and avoid high temperatures.

      • Controlled Stoichiometry: Use a slight excess of the amine.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve 4-Amino-N-(2-methylphenyl)benzamide (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an aprotic solvent (e.g., DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Substrate & Base in DCM cool Cool to 0 °C dissolve->cool add_acyl_chloride Add Acyl Chloride cool->add_acyl_chloride stir Stir at RT add_acyl_chloride->stir wash Wash with Water & Brine stir->wash Reaction Complete dry Dry & Concentrate wash->dry purify Purify dry->purify

Scenario 3: Electrophilic Aromatic Substitution (e.g., Halogenation)

Objective: To selectively introduce a substituent onto the aniline ring.

Common Issues & Troubleshooting:

  • Poor Regioselectivity:

    • Insight: The amino group is a strong activating, ortho-, para-directing group. The amide group is a deactivating, meta-directing group. The outcome will be dominated by the activating amino group.

    • Solution:

      • Solvent Polarity: The polarity of the solvent can influence the regioselectivity of halogenation. Less polar solvents may favor para-substitution due to steric hindrance at the ortho positions.

      • Protecting Group: To achieve substitution at a different position or to avoid multiple substitutions, consider protecting the highly activating amino group as an acetamide. This reduces its activating strength and increases steric bulk, favoring para-substitution.

  • Over-reaction/Multiple Substitutions:

    • Insight: The high activation of the ring by the amino group can lead to multiple additions of the electrophile.

    • Solution:

      • Mild Reagents: Use a milder electrophilic reagent (e.g., N-bromosuccinimide (NBS) instead of Br₂).

      • Low Temperature: Perform the reaction at low temperatures to control the reactivity.

      • Solvent Choice: A less polar solvent can sometimes temper the reactivity.

Experimental Protocol: General Procedure for Bromination

  • Dissolve 4-Amino-N-(2-methylphenyl)benzamide (1.0 eq) in a suitable solvent (e.g., acetic acid or a mixture of DCM and methanol).

  • Cool the solution to 0 °C.

  • Add a solution of N-bromosuccinimide (1.05 eq) in the same solvent dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate.

  • Purify by column chromatography.

Halogenation_Decision_Tree start Electrophilic Aromatic Substitution regioselectivity Desired Regioselectivity? start->regioselectivity ortho_para Ortho/Para Substitution regioselectivity->ortho_para Yes meta Meta Substitution (on amide ring) regioselectivity->meta No (Difficult) protect Protect Amino Group? ortho_para->protect direct_reaction Direct Reaction protect->direct_reaction No protect_amide Form Acetamide protect->protect_amide Yes product Final Product direct_reaction->product deprotect Deprotect protect_amide->deprotect deprotect->product

References

  • Chemchart. (n.d.). 4-Amino-N-(2-methylphenyl)benzamide (888-78-8). Retrieved from [Link]

  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Chemchart. (n.d.). 4-Amino-N-(2-methylphenyl)benzamide (888-78-8). Retrieved from [Link]

  • Sorenson, R. J. (2000). Selective N-arylation of aminobenzanilides under mild conditions using triarylbismuthanes. The Journal of Organic Chemistry, 65(23), 7747–7749. [Link]

  • Gao, Y., et al. (2017). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data, 62(5), 1590-1596. [Link]

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Validation & Comparative

A Definitive Guide to the Structural Confirmation of Synthesized 4-Amino-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison of analytical techniques for the structural elucidation of 4-Amino-N-(2-methylphenyl)benzamide. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, ensuring a self-validating system for structural confirmation.

Introduction: The Imperative of Structural Integrity

In the realm of drug discovery and materials science, the precise arrangement of atoms within a molecule dictates its function, efficacy, and safety. The synthesis of a target compound like 4-Amino-N-(2-methylphenyl)benzamide is only the first step; rigorous structural verification is paramount. A multi-technique approach is not merely best practice but a scientific necessity to eliminate ambiguity and ensure the integrity of subsequent research. This guide will walk you through a synergistic workflow, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Synthetic Pathway: A Clue to Potential Impurities

A common route to synthesizing N-aryl amides involves the reaction of an aniline with a benzoyl chloride. In the case of 4-Amino-N-(2-methylphenyl)benzamide, this would typically involve the reaction of 4-nitrobenzoyl chloride with 2-methylaniline, followed by the reduction of the nitro group to an amine.[1] Understanding the synthetic pathway is crucial as it informs the potential impurities that may be present in the final product, such as unreacted starting materials or by-products from the reduction step.

Core Analytical Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for a comprehensive structural analysis.[2] Each technique provides a unique piece of the structural puzzle, and their combined data provides a robust and validated confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the chemical environment of individual atoms.[3]

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons.

Expected ¹H NMR Spectrum of 4-Amino-N-(2-methylphenyl)benzamide:

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Integration Rationale
Aromatic (H on ring with NH₂)6.6 - 7.8Doublet of doublets4HThe electron-donating amino group will shield these protons, shifting them upfield compared to the other aromatic ring.
Aromatic (H on ring with CH₃)7.1 - 7.9Multiplet4HThe methyl group and the amide linkage will influence the chemical shifts of these protons.
Amide (NH)~8.0 - 9.0Singlet (broad)1HThe chemical shift of the amide proton is variable and concentration-dependent.
Amino (NH₂)~3.5 - 4.5Singlet (broad)2HThe chemical shift of amine protons can vary and they often appear as a broad singlet.
Methyl (CH₃)~2.2 - 2.4Singlet3HThe methyl group attached to the aromatic ring will appear as a singlet in this region.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the synthesized 4-Amino-N-(2-methylphenyl)benzamide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can help to sharpen the N-H signals.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[4]

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule.

Expected ¹³C NMR Spectrum of 4-Amino-N-(2-methylphenyl)benzamide:

Carbon Type Expected Chemical Shift (ppm) Rationale
Carbonyl (C=O)165 - 175The carbonyl carbon of an amide typically resonates in this downfield region.[5]
Aromatic (C-NH₂)140 - 150The carbon attached to the amino group is deshielded.
Aromatic (C-NHCO)135 - 145The carbon attached to the amide nitrogen is also deshielded.
Aromatic (C-CH₃)130 - 140The carbon bearing the methyl group.
Aromatic (CH)110 - 135The remaining aromatic carbons will appear in this region.
Methyl (CH₃)20 - 25The methyl carbon will resonate in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup:

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform, phase the spectrum, and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

    • Assign the signals to the carbon atoms in the molecule based on their chemical shifts and comparison with predicted spectra or data from similar compounds.[6]

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Confirmation start Synthesized Compound dissolve Dissolve in Deuterated Solvent start->dissolve H1_acq 1H NMR Acquisition dissolve->H1_acq C13_acq 13C NMR Acquisition H1_proc ¹H Spectrum Fourier Transform Phasing Referencing Integration H1_acq->H1_proc C13_proc ¹³C Spectrum Fourier Transform Phasing Referencing C13_acq->C13_proc confirm Structure Confirmed H1_proc->confirm C13_proc->confirm

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.[7]

Expected Mass Spectrum of 4-Amino-N-(2-methylphenyl)benzamide:

  • Molecular Ion (M⁺): The molecular formula of 4-Amino-N-(2-methylphenyl)benzamide is C₁₄H₁₄N₂O, with a molecular weight of 226.28 g/mol .[1] Therefore, a prominent peak at m/z = 226 should be observed.

  • Fragmentation Pattern: Aromatic amides often undergo characteristic fragmentation patterns.[8] A common fragmentation is the cleavage of the amide bond, which can lead to the formation of a benzoyl cation (m/z = 105) and an aminophenyl radical. Further fragmentation of the benzoyl cation can result in the loss of CO to give a phenyl cation (m/z = 77).

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC Separation:

    • Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., C18).

    • Elute the compound using a gradient of mobile phases (e.g., water and acetonitrile with a small amount of formic acid to aid ionization).

  • MS Analysis:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Ionize the sample using an appropriate technique, such as electrospray ionization (ESI).

    • Acquire the mass spectrum in full scan mode to detect the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern.

  • Data Analysis:

    • Determine the exact mass of the molecular ion and use it to confirm the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.

Diagram: LC-MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation cluster_confirm Structural Confirmation start Synthesized Compound dissolve Dissolve in LC-MS Grade Solvent start->dissolve lc_sep LC Separation dissolve->lc_sep ms_ion Ionization (ESI) lc_sep->ms_ion ms_detect Mass Detection ms_ion->ms_detect mol_ion Molecular Ion Determine m/z Confirm Molecular Formula ms_detect->mol_ion frag Fragmentation Pattern Analyze Fragments Confirm Connectivity ms_detect->frag confirm Structure Confirmed mol_ion->confirm frag->confirm

Caption: Workflow for LC-MS based structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]

Expected FTIR Spectrum of 4-Amino-N-(2-methylphenyl)benzamide:

Functional Group Expected Wavenumber (cm⁻¹) Appearance Rationale
N-H Stretch (Amine)3300 - 3500Two bands (asymmetric and symmetric)Characteristic of a primary amine.
N-H Stretch (Amide)3100 - 3300One bandCharacteristic of a secondary amide.
C=O Stretch (Amide)1630 - 1680Strong, sharp bandThe carbonyl stretch of the amide group.
N-H Bend (Amine)1580 - 1650Medium to strong bandBending vibration of the primary amine.
C-N Stretch1250 - 1350Medium bandStretching vibration of the carbon-nitrogen bonds.
Aromatic C-H Stretch3000 - 3100Weak to medium bandsStretching vibrations of the aromatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, powdered sample directly onto the ATR crystal.[10]

  • Instrument Setup:

    • Ensure the ATR crystal is clean before use.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the functional groups in the molecule.

Diagram: FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation cluster_confirm Structural Confirmation start Synthesized Compound place_sample Place on ATR Crystal start->place_sample collect_bg Collect Background place_sample->collect_bg collect_sample Collect Sample Spectrum collect_bg->collect_sample identify_peaks Identify Peaks Assign to Functional Groups collect_sample->identify_peaks confirm Functional Groups Confirmed identify_peaks->confirm

Caption: Workflow for FTIR-based functional group analysis.

Comparative Analysis: Distinguishing from Structural Isomers

To further validate the structure of 4-Amino-N-(2-methylphenyl)benzamide, it is instructive to compare its expected spectral data with that of its structural isomers, such as 4-Amino-N-(3-methylphenyl)benzamide and 4-Amino-N-(4-methylphenyl)benzamide.

Compound Key Distinguishing Feature in ¹H NMR Rationale
4-Amino-N-(2-methylphenyl)benzamide Complex multiplet for the aromatic protons of the methyl-substituted ring due to ortho, meta, and para couplings.The protons on this ring are all in different chemical environments.
4-Amino-N-(3-methylphenyl)benzamide Simpler splitting patterns for the aromatic protons of the methyl-substituted ring.The meta-substitution pattern leads to more distinct splitting patterns.
4-Amino-N-(4-methylphenyl)benzamide Two doublets for the aromatic protons of the methyl-substituted ring due to symmetry.The para-substitution results in a symmetrical arrangement of the aromatic protons.

Conclusion: A Triad of Evidence for Unambiguous Confirmation

The structural confirmation of a synthesized compound like 4-Amino-N-(2-methylphenyl)benzamide is not achieved through a single analytical technique but through the convergence of evidence from a suite of complementary methods. The detailed proton and carbon environment map from NMR, the definitive molecular weight and fragmentation pattern from MS, and the characteristic functional group fingerprint from FTIR together provide a self-validating system. This rigorous, multi-faceted approach ensures the scientific integrity of your research and provides the unshakeable foundation for subsequent drug development and scientific inquiry.

References

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Analysis of 4-Amino-N-(2-methylphenyl)benzamide: Addressing Data Limitations and Providing a Framework for Efficacy Comparison

Author: BenchChem Technical Support Team. Date: February 2026

To Our Fellow Researchers,

In the spirit of scientific transparency and integrity, this guide first addresses the available data for the requested compound, 4-Amino-N-(2-methylphenyl)benzamide . A comprehensive literature search reveals a notable scarcity of published studies detailing its in vitro and in vivo efficacy for a specific therapeutic application, such as oncology or immunology. While structurally related benzamide compounds have been explored for various biological activities, including anticonvulsant and anticancer effects, data directly comparing the in vivo and in vitro performance of this specific molecule is not sufficiently available to construct a robust, evidence-based comparison guide.[1][2][3]

One study on a structurally similar compound, 4-amino-N-(2'-aminophenyl)benzamide, showed antitumor effects in slowly proliferating rat tumors in vivo, but was ineffective in certain leukemia models both in vivo and in vitro.[4] Another related molecule, 4-amino-(2-methyl-4-aminophenyl)benzamide, was evaluated for anticonvulsant activity in mice and rats, demonstrating efficacy in maximal electroshock seizure tests.[5] However, these analogues differ from the requested compound, and their data cannot be directly extrapolated.

To fulfill the spirit of the request and provide a valuable resource for drug development professionals, we will use this guide to establish a rigorous framework for such a comparison. We will utilize the well-characterized and clinically approved PARP inhibitor, Olaparib , as a model compound. Olaparib's extensive body of research provides a wealth of data to demonstrate how to structure a comprehensive analysis of in vivo versus in vitro efficacy, complete with detailed experimental protocols, data interpretation, and comparison with alternatives. This framework can be applied to any compound, including 4-Amino-N-(2-methylphenyl)benzamide, once sufficient data becomes available.

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of Olaparib, a PARP Inhibitor

Introduction to Olaparib: Mechanism of Action and Therapeutic Rationale

Olaparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1 and PARP2, which are critical components of the DNA single-strand break (SSB) repair machinery via the base excision repair (BER) pathway.[6] The therapeutic rationale for Olaparib is rooted in the concept of synthetic lethality .[7]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (DSBs)—homologous recombination (HR)—is defective.[8] When PARP is inhibited by Olaparib, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[9] In BRCA-deficient cells, the inability to repair these DSBs through HR leads to genomic instability and subsequent cell death.[10] This selective killing of cancer cells while sparing healthy cells (which have a functional HR pathway) is the cornerstone of Olaparib's efficacy.[11]

Figure 1: Mechanism of synthetic lethality with Olaparib.
In Vitro Efficacy Assessment

In vitro assays are foundational for determining a compound's direct cellular activity, mechanism, and potency. For Olaparib, these assays confirm its ability to inhibit PARP and selectively kill cancer cells with HR deficiencies.

A. PARP Enzyme Inhibition Assay: This biochemical assay directly measures the compound's ability to inhibit the catalytic activity of PARP1.[12]

  • Protocol:

    • Immobilize histone proteins on a 96-well plate.

    • Add recombinant PARP1 enzyme, NAD+ (the substrate for PARylation), and varying concentrations of Olaparib or control inhibitor.

    • Incubate to allow the PARP enzyme to add poly(ADP-ribose) chains to the histones.

    • Wash the plate to remove unbound reagents.

    • Add an anti-PAR antibody conjugated to a detection enzyme (e.g., HRP).

    • Add a colorimetric or chemiluminescent substrate and measure the signal.

    • Calculate the IC50 value, which is the concentration of Olaparib required to inhibit 50% of PARP1 enzymatic activity.

B. Cell Viability/Cytotoxicity Assay: This assay determines the concentration of Olaparib that is cytotoxic to cancer cells, particularly comparing BRCA-mutant and BRCA-wildtype cell lines.

  • Protocol:

    • Seed cancer cells (e.g., CAPAN-1 [BRCA2-mutant] and BxPC-3 [BRCA-wt]) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of Olaparib (e.g., 0.1 nM to 10 µM) for 72-96 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP content) and measure luminescence.

    • Plot cell viability against drug concentration and determine the GI50 (concentration for 50% growth inhibition).

C. PARP Trapping Assay: Modern PARP inhibitors are also evaluated for their ability to "trap" PARP on DNA, a key mechanism contributing to cytotoxicity.[6]

  • Protocol:

    • Treat cells with Olaparib for a defined period.

    • Lyse the cells and separate chromatin-bound proteins from soluble proteins.

    • Use Western blotting to detect the amount of PARP1 in the chromatin fraction.

    • An increased signal in the chromatin fraction indicates PARP trapping.

AssayCell LineGenotypeEndpointOlaparib ResultAlternative (Talazoparib)
Enzyme Inhibition N/A (Biochemical)N/AIC50 (PARP1)~5 nM~1.1 nM
Cell Viability CAPAN-1BRCA2-mutantGI50~10 nM~1 nM
Cell Viability BxPC-3BRCA-wildtypeGI50>10 µM>5 µM
PARP Trapping VariousN/ARelative Potency++++++++

Note: Data are representative values compiled from multiple preclinical studies. Actual values may vary based on experimental conditions.[13][14]

In Vivo Efficacy Assessment

In vivo studies are crucial for evaluating a drug's efficacy within a complex biological system, considering factors like pharmacokinetics (PK), pharmacodynamics (PD), and tumor microenvironment interactions.

A. Patient-Derived Xenograft (PDX) Model: PDX models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, are considered highly predictive of clinical response.[15][16]

Figure 2: Workflow for an in vivo Patient-Derived Xenograft (PDX) study.
  • Protocol:

    • Surgically obtain fresh tumor tissue from a patient with a confirmed BRCA2 germline mutation.

    • Implant small tumor fragments subcutaneously into female immunodeficient mice (e.g., NOD/SCID).

    • Once tumors reach a palpable size (~150 mm³), randomize mice into treatment cohorts: (1) Vehicle control, (2) Olaparib (e.g., 50 mg/kg, daily by oral gavage), (3) Standard-of-care chemotherapy (e.g., Carboplatin), and (4) Olaparib + Carboplatin.[17]

    • Measure tumor dimensions with calipers 2-3 times weekly and calculate tumor volume. Monitor animal body weight as a measure of toxicity.

    • At the end of the study, excise tumors for pharmacodynamic analysis (e.g., immunohistochemistry for PAR levels, Ki-67 for proliferation, and cleaved caspase-3 for apoptosis).[15]

    • Primary endpoint is Tumor Growth Inhibition (TGI).

ModelTreatment GroupEndpointResult
BRCA2-mutant Ovarian PDX Vehicle ControlMean Tumor Volume~1200 mm³ at Day 28
Olaparib (50 mg/kg)Mean Tumor Volume~400 mm³ at Day 28 (Significant TGI )
CarboplatinMean Tumor Volume~250 mm³ at Day 28 (Significant TGI )
BRCA-wt Ovarian PDX Olaparib (50 mg/kg)Mean Tumor Volume~1100 mm³ at Day 28 (No significant TGI )

Note: Data are representative values from published studies demonstrating the in vivo efficacy and selectivity of Olaparib.[15][16]

Bridging the Gap: Correlating In Vitro and In Vivo Findings

The true power of preclinical evaluation lies in the correlation between in vitro potency and in vivo efficacy.

  • Concordance: The in vitro data for Olaparib showed potent and selective cytotoxicity against BRCA-mutant cell lines. This was directly reflected in the in vivo PDX models, where Olaparib significantly inhibited the growth of a BRCA2-mutated tumor but had minimal effect on a BRCA-wildtype tumor.[16] This strong correlation provides confidence that the in vitro mechanism (synthetic lethality) is the primary driver of the in vivo anti-tumor effect.

  • Discrepancies and Explanations: While Olaparib is highly effective, discrepancies between in vitro and in vivo results can arise for any compound.

    • Pharmacokinetics: A compound may be potent in vitro but have poor oral bioavailability or rapid metabolism in vivo, leading to insufficient tumor exposure and reduced efficacy.

    • Tumor Microenvironment: The in vivo setting includes complex interactions with stromal cells, vasculature, and immune cells that are absent in 2D cell culture and can modulate drug response.

    • Drug Resistance: Resistance mechanisms can develop in vivo over time that may not be captured in short-term in vitro assays.

Comparison with Alternatives

Olaparib is one of several clinically approved PARP inhibitors. A comparative analysis is essential for understanding its relative strengths.

FeatureOlaparibTalazoparibNiraparibRucaparib
FDA Approval (Breast/Ovarian) YesYesYesYes
Relative PARP Trapping Potency ModerateHighModerate-HighModerate
Primary Indication Focus BRCAm Breast, Ovarian, Prostate, PancreaticBRCAm BreastOvarian (maintenance)BRCAm Ovarian, Prostate
Common Adverse Events Anemia, Nausea, FatigueAnemia, Neutropenia, ThrombocytopeniaThrombocytopenia, Anemia, NauseaNausea, Asthenia, Anemia

Source: Compiled from FDA labels and clinical trial data.[14][18]

The key differentiator among PARP inhibitors is often their PARP trapping efficiency. Talazoparib, for instance, is a more potent PARP trapper than Olaparib, which may contribute to its efficacy at lower doses but also to a different toxicity profile, particularly regarding myelosuppression.[14] The choice of inhibitor can therefore depend on the specific cancer type, patient comorbidities, and the desired balance between efficacy and tolerability.

Conclusion

This guide provides a comprehensive framework for evaluating and comparing the in vitro and in vivo efficacy of a therapeutic compound, using the PARP inhibitor Olaparib as a well-documented exemplar. The correlation between potent in vitro activity in genetically defined cell lines and robust, selective efficacy in corresponding in vivo models validates the principle of synthetic lethality and underscores the importance of a multi-faceted preclinical assessment. While direct efficacy data for 4-Amino-N-(2-methylphenyl)benzamide remains limited, this structured approach—encompassing mechanistic assays, targeted cytotoxicity studies, and clinically relevant animal models—provides a clear and scientifically rigorous roadmap for its future evaluation.

References

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A Comparative Guide to the Antitumor Potential of 4-Amino-N-(2-methylphenyl)benzamide Versus Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Benzamide Scaffold in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," repeatedly emerge as the basis for compounds with significant biological activity. The benzamide scaffold is one such structure, forming the core of a diverse array of therapeutic agents. While its presence is well-established in areas such as antiemetics and antipsychotics, a growing body of preclinical evidence highlights its potential as a fertile ground for the development of novel anticancer therapeutics.

This guide provides a comprehensive analysis of the potential antitumor activity of a specific benzamide derivative, 4-Amino-N-(2-methylphenyl)benzamide , in the context of established, standard-of-care chemotherapy. It is imperative to state from the outset that, as of the time of this writing, there is a notable absence of direct, published preclinical or clinical studies evaluating the anticancer efficacy of this particular compound.

Therefore, this document will adopt a hypothesis-driven approach, leveraging robust data from structurally analogous benzamide derivatives that have demonstrated significant antitumor properties. By examining the mechanisms and efficacy of these closely related molecules, we can construct a scientifically-grounded framework for predicting the potential of 4-Amino-N-(2-methylphenyl)benzamide and outline a clear experimental roadmap for its future investigation. This guide is intended for researchers, scientists, and drug development professionals, providing not only a comparative overview but also actionable experimental protocols to explore this promising area of oncology research.

Chemical and Structural Analysis: A Tale of Two Analogs

To understand the potential of 4-Amino-N-(2-methylphenyl)benzamide, a structural comparison with its better-studied relatives is essential.

Figure 1: Chemical Structures

  • (A) 4-Amino-N-(2-methylphenyl)benzamide: The subject of this guide.

  • (B) GOE1734 (4-amino-N-(2'-aminophenyl)benzamide): An analog with demonstrated activity in slowly proliferating tumors.[1]

  • (C) CI-994 (4-acetylamino-N-(2'aminophenyl)-benzamide): An acetylated analog with broad preclinical antitumor activity.[2]

The key structural features of 4-Amino-N-(2-methylphenyl)benzamide are the aminobenzoyl group and the tolyl group linked by an amide bond. The primary amine on the benzoyl ring and the methyl group on the phenyl ring are key substitution points that can influence the molecule's steric and electronic properties, and thus its biological activity.

In comparison, GOE1734 and CI-994 share the 4-aminobenzamide core but differ in the substitution on the second phenyl ring. GOE1734 possesses an additional amino group at the 2-position, while CI-994 has an acetylamino group at the same position. These seemingly minor changes have profound effects on their biological activity, suggesting that this part of the molecule is critical for target engagement and mechanism of action. The presence of the methyl group in our target compound, as opposed to an amino or acetylamino group, would likely alter its lipophilicity, hydrogen bonding capacity, and overall shape, leading to a distinct pharmacological profile.

Hypothesized Mechanisms of Antitumor Activity

Based on the known mechanisms of its analogs and other benzamide derivatives, we can postulate several plausible pathways through which 4-Amino-N-(2-methylphenyl)benzamide might exert antitumor effects.

DNA Damage and Repair Inhibition

Several benzamide-containing compounds function as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks.[3] Inhibition of PARP in cancer cells, particularly those with existing defects in DNA repair pathways (like BRCA mutations), leads to an accumulation of DNA damage and ultimately cell death. Another related mechanism, observed with GOE1734, is the induction of DNA-DNA crosslinks, which also triggers apoptotic pathways.[1]

G cluster_0 Potential DNA-Targeted Mechanisms DNA_Damage DNA Single-Strand Break PARP_Inhibition PARP Inhibition (Hypothesized for Benzamides) DNA_Damage->PARP_Inhibition DNA_Repair_Failure Failed Base Excision Repair PARP_Inhibition->DNA_Repair_Failure Replication_Fork_Collapse Replication Fork Collapse DNA_Repair_Failure->Replication_Fork_Collapse Double_Strand_Break DNA Double-Strand Break Replication_Fork_Collapse->Double_Strand_Break Apoptosis Apoptosis Double_Strand_Break->Apoptosis DNA_Crosslinking DNA Cross-Linking (e.g., GOE1734) DNA_Crosslinking->Double_Strand_Break

Caption: Hypothesized DNA-targeted mechanisms of action for benzamide derivatives.

Enzyme Inhibition: Targeting Cellular Proliferation and Survival

The benzamide scaffold is a versatile inhibitor of various enzymes crucial for cancer cell proliferation and survival.

  • Histone Deacetylase (HDAC) Inhibition: Some N-substituted benzamides are known HDAC inhibitors.[4][5] HDACs play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

  • Tubulin Polymerization Inhibition: Certain N-benzylbenzamide derivatives have been shown to inhibit tubulin polymerization, a mechanism shared with taxane and vinca alkaloid chemotherapies.[6] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: Various benzamide derivatives have been designed as inhibitors of protein kinases, such as Focal Adhesion Kinase (FAK), which are often dysregulated in cancer and play key roles in cell signaling, proliferation, and metastasis.[7]

Comparative Framework: Standard Chemotherapy for Solid Tumors

Standard chemotherapy regimens for solid tumors typically involve cytotoxic agents that target rapidly dividing cells.[8] These are broadly classified based on their mechanism of action.

Chemotherapy ClassMechanism of ActionExamplesCommon Toxicities
Alkylating Agents Directly damage DNA by adding alkyl groups, leading to cross-linking of DNA strands and preventing cell replication.Cyclophosphamide, CisplatinMyelosuppression, nausea, vomiting, nephrotoxicity
Antimetabolites Interfere with DNA and RNA synthesis by substituting for the normal building blocks.[9]5-Fluorouracil, GemcitabineMyelosuppression, mucositis, diarrhea
Taxanes Interfere with microtubule function, a key component of the cytoskeleton, leading to mitotic arrest.Paclitaxel, DocetaxelNeuropathy, myelosuppression, alopecia
Anthracyclines Interfere with enzymes involved in DNA replication and create free radicals that damage DNA and cell membranes.Doxorubicin, EpirubicinCardiotoxicity, myelosuppression, nausea

The primary limitation of these agents is their lack of selectivity for cancer cells, leading to significant toxicity in healthy, rapidly dividing tissues like bone marrow, hair follicles, and the gastrointestinal tract. Furthermore, the development of drug resistance is a major clinical challenge. A targeted agent like 4-Amino-N-(2-methylphenyl)benzamide, if proven to be a specific enzyme inhibitor, could potentially offer a better safety profile and a way to overcome certain resistance mechanisms.

A Roadmap for Preclinical Evaluation: Proposed Experimental Workflows

To empirically determine the antitumor activity of 4-Amino-N-(2-methylphenyl)benzamide, a systematic preclinical evaluation is necessary. The following protocols provide a robust framework for such an investigation.

In Vitro Cytotoxicity Assessment: The MTT/XTT Assay

The first step is to assess the compound's ability to kill cancer cells in vitro. The MTT or XTT assay is a standard colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[4]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., a panel representing different solid tumors like breast, colon, and lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 4-Amino-N-(2-methylphenyl)benzamide (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells will convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

G Start Seed Cancer Cells in 96-well Plates Incubate_1 Incubate 24h (Adhesion) Start->Incubate_1 Treat_Cells Treat Cells with Compound and Controls Incubate_1->Treat_Cells Prepare_Compound Prepare Serial Dilutions of 4-Amino-N-(2-methylphenyl)benzamide Prepare_Compound->Treat_Cells Incubate_2 Incubate 48-72h Treat_Cells->Incubate_2 Add_Reagent Add MTT/XTT Reagent Incubate_2->Add_Reagent Incubate_3 Incubate 2-4h (Color Development) Add_Reagent->Incubate_3 Read_Absorbance Read Absorbance on Plate Reader Incubate_3->Read_Absorbance Analyze Calculate IC50 Value Read_Absorbance->Analyze

Caption: Workflow for in vitro cytotoxicity testing using the MTT/XTT assay.

In Vivo Efficacy Studies: Human Tumor Xenograft Model

To evaluate the compound's efficacy in a living organism, a human tumor xenograft model is the gold standard in preclinical oncology.[10]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 4-Amino-N-(2-methylphenyl)benzamide via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group treated with a standard chemotherapy agent (e.g., paclitaxel).

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze changes in body weight as a measure of toxicity.

G Start Implant Human Tumor Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Reach ~150 mm³ Start->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treatment Administer Compound, Vehicle, and Positive Control Randomize->Treatment Monitor Measure Tumor Volume and Body Weight Regularly Treatment->Monitor Endpoint Continue until Endpoint Monitor->Endpoint Analyze Calculate Tumor Growth Inhibition (TGI) and Assess Toxicity Endpoint->Analyze

Caption: Workflow for in vivo efficacy testing using a xenograft model.

Hypothetical Data Interpretation and Comparative Analysis

To illustrate how 4-Amino-N-(2-methylphenyl)benzamide might compare to a standard agent, let's consider a hypothetical dataset based on the properties of its active analogs. We will compare it to Cisplatin, a widely used alkylating agent.

Table 1: Hypothetical In Vitro Cytotoxicity Data

CompoundCell LineIC50 (µM)
4-Amino-N-(2-methylphenyl)benzamide HCT116 (Colon)1.5
A549 (Lung)2.8
MCF-7 (Breast)0.9
Cisplatin HCT116 (Colon)5.2
A549 (Lung)8.1
MCF-7 (Breast)3.5

This data is purely illustrative and intended for comparative purposes.

Table 2: Hypothetical In Vivo Efficacy in HCT116 Xenograft Model

Treatment Group (Dose)Tumor Growth Inhibition (TGI, %)Average Body Weight Change (%)
Vehicle Control 0+2
4-Amino-N-(2-methylphenyl)benzamide (25 mg/kg) 55-1
Cisplatin (5 mg/kg) 65-12

This data is purely illustrative and intended for comparative purposes.

In this hypothetical scenario, 4-Amino-N-(2-methylphenyl)benzamide demonstrates potent in vitro activity, with lower IC50 values than Cisplatin across multiple cell lines. In the in vivo model, while showing slightly less tumor growth inhibition than Cisplatin at the tested doses, it exhibits a significantly better safety profile, as indicated by the minimal impact on body weight. This profile would suggest a promising therapeutic window and would strongly warrant further investigation.

Conclusion and Future Directions

While the direct antitumor activity of 4-Amino-N-(2-methylphenyl)benzamide remains to be experimentally determined, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a novel anticancer agent. The benzamide scaffold is a proven pharmacophore for targeting fundamental cancer processes, including DNA repair, epigenetic regulation, and cell division.

The proposed experimental workflows in this guide offer a clear path forward for the preclinical evaluation of this compound. Should empirical data align with the hypothetical profile presented—demonstrating potent cytotoxicity against cancer cells with a favorable in vivo safety profile compared to standard chemotherapeutics—4-Amino-N-(2-methylphenyl)benzamide could represent a valuable lead compound for a new class of targeted cancer therapies.

Future research should focus not only on the in vitro and in vivo efficacy but also on elucidating the precise mechanism of action. Mechanistic studies, including enzyme inhibition assays and gene expression profiling, will be critical for understanding how this molecule exerts its effects and for identifying potential biomarkers for patient selection. The journey from a promising chemical structure to a clinically effective drug is long and arduous, but for compounds like 4-Amino-N-(2-methylphenyl)benzamide, the scientific rationale for embarking on this journey is compelling.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work necessitates the handling of novel and diverse chemical entities. 4-Amino-N-(2-methylphenyl)benzamide, an aromatic amine derivative, requires meticulous handling protocols rooted in a thorough understanding of its potential hazards. This guide provides a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE) to ensure operator safety and experimental integrity. The causality behind each recommendation is explained, transforming protocol from a mere list of steps into a self-validating safety system.

Hazard Identification: Understanding the Adversary

Before any handling protocol can be established, a clear understanding of the compound's hazard profile is essential. While comprehensive toxicological data for 4-Amino-N-(2-methylphenyl)benzamide is not extensively published, data from safety data sheets (SDS) and analogous aromatic amine compounds provide a strong basis for a conservative safety approach.

The primary hazards are identified as:

  • Acute Toxicity : The compound is classified as harmful if swallowed or inhaled.[1][2][3] Ingestion of less than 150 grams may cause serious health damage or be fatal.[1]

  • Skin and Eye Irritation : Direct contact causes skin irritation and serious eye irritation.[1][2][4][5] Pre-existing dermatitis may be exacerbated, and the compound can cause skin inflammation.[1]

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[2][3][5]

  • Potential for Methemoglobinemia : A significant, class-associated risk for aromatic amines is the potential to cause methemoglobinemia, a condition where the substance binds to hemoglobin, reducing the blood's oxygen-carrying capacity and leading to a form of anoxia (oxygen starvation).[1]

Given these hazards, all handling operations must be predicated on minimizing all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

The First Line of Defense: Engineering Controls

PPE is the final barrier between the researcher and the chemical; it should never be the only one. Engineering controls are the most critical safety component.

  • Chemical Fume Hood : All operations involving the solid compound or its solutions must be conducted within a properly functioning chemical fume hood. This is non-negotiable. A fume hood provides primary containment, using localized exhaust ventilation to pull airborne particles and vapors away from the operator's breathing zone.[6]

  • Ventilation : Ensure the laboratory has adequate general ventilation. This dilutes fugitive emissions that may escape primary containment.

  • Safety Equipment : Eyewash stations and safety showers must be readily accessible and tested regularly.[4][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be tailored to the specific task and the associated risk. The following represents a robust, multi-layered approach for handling 4-Amino-N-(2-methylphenyl)benzamide.

Hand Protection: Preventing Dermal Absorption

Aromatic amines can be absorbed through the skin.[6] Therefore, selecting the correct gloves is critical. The choice depends not just on the material, but on the duration of the task.

Task DurationGlove Class (EN 374)Recommended ActionRationale
Brief Contact (< 60 mins)Class 3 or higherSingle pair of nitrile gloves.Provides sufficient protection for short-duration tasks like weighing or quick transfers. Nitrile is a common, effective barrier against a range of chemicals.[8]
Prolonged/Repeated Contact (> 60 mins)Class 5 or higherDouble-gloving with two pairs of nitrile gloves.For extended procedures, double-gloving provides a significant safety margin. If the outer glove is compromised, the inner glove remains protective. This practice also simplifies de-gloving without contaminating the hand.[9]

Key Glove Practices:

  • Inspect Before Use : Always check gloves for pinholes, tears, or signs of degradation.

  • Proper Removal : Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[2]

  • Immediate Disposal : Dispose of contaminated gloves immediately in the designated hazardous waste container.[2][8]

  • Hand Washing : Always wash hands thoroughly with soap and water after removing gloves.[2]

Eye and Face Protection: Shielding from Splashes and Particles

Given that 4-Amino-N-(2-methylphenyl)benzamide causes serious eye irritation, robust eye protection is mandatory.[2][4]

  • Minimum Requirement : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required for all operations.[7][10] Standard safety glasses are insufficient as they do not protect against splashes from all angles.

  • High-Risk Operations : When handling larger quantities or performing tasks with a higher splash potential (e.g., vigorous mixing, heating), a full-face shield should be worn over the safety goggles.[4] This provides an additional layer of protection for the entire face.

Skin and Body Protection: Minimizing Contact

To prevent accidental skin contact from spills or contaminated surfaces, appropriate body protection is essential.

  • Laboratory Coat : A clean, buttoned laboratory coat is the minimum requirement.

  • Chemical-Resistant Apron/Suit : For tasks involving larger volumes or significant splash risk, a chemical-resistant apron or protective suit should be worn over the lab coat.[4]

  • Footwear : Closed-toe shoes made of a non-porous material are mandatory in the laboratory at all times.[11]

Respiratory Protection: Preventing Inhalation

Engineering controls are the primary method for preventing inhalation. However, in specific scenarios, respiratory protection is a necessary secondary defense.

  • When is a Respirator Needed?

    • When weighing or handling the solid powder outside of a certified chemical fume hood (a practice that should be avoided).

    • During the cleanup of a significant spill.

    • If engineering controls are known to be insufficient.

  • Type of Respirator : A NIOSH-approved air-purifying respirator is required. For particulates, a half-mask or full-face respirator equipped with at least a P2 filter is recommended. A full-face respirator offers the added benefit of integrated eye protection.[10]

Operational Plans: Integrating PPE into Workflows

PPE Selection and Donning Workflow

The following workflow ensures a logical and safe approach to selecting and putting on PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence assess 1. Assess Task Risk (Quantity, Duration, Splash Potential) eng_controls 2. Verify Engineering Controls (Fume Hood, Eyewash) assess->eng_controls Proceed if safe body 3. Don Body Protection (Lab Coat, Apron) eng_controls->body resp 4. Don Respirator (If Required) body->resp eye 5. Don Eye/Face Protection (Goggles, Face Shield) resp->eye gloves 6. Don Gloves (Single or Double) eye->gloves start Start Handling Procedure gloves->start

Caption: Logical workflow for risk assessment and PPE donning sequence.

Decontamination and Disposal Plan

Contaminated PPE is hazardous waste. Proper removal and disposal are critical to prevent secondary exposure.

  • Glove Removal : Remove the outer pair of gloves (if double-gloving) immediately after handling the compound. Remove the final pair of gloves using the technique that avoids skin contact.[2]

  • Dispose : Place all contaminated disposable PPE (gloves, disposable aprons) directly into a sealed, clearly labeled hazardous waste container.[2][8]

  • Decontaminate : If using a non-disposable face shield or respirator, decontaminate it according to the manufacturer's instructions and institutional protocols.

  • Hand Hygiene : Wash hands thoroughly with soap and water as the final step.[2]

Emergency Response Plan

In the event of an exposure or spill, a clear, immediate plan is vital.

First Aid Protocol for Exposure

Emergency_Response cluster_routes exposure Exposure Occurs! skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhale Inhalation exposure->inhale ingest Ingestion exposure->ingest action_skin Remove contaminated clothing. Wash area with soap & water for 15 minutes. skin->action_skin action_eye Rinse with water at eyewash station for at least 15 minutes. Remove contact lenses if present. eye->action_eye action_inhale Move to fresh air. If not breathing, give artificial respiration. inhale->action_inhale action_ingest Rinse mouth with water. Do NOT induce vomiting. ingest->action_ingest seek_medical Seek Immediate Medical Attention. Bring SDS. action_skin->seek_medical action_eye->seek_medical action_inhale->seek_medical action_ingest->seek_medical

Caption: Immediate first aid actions following chemical exposure.

The first aid measures outlined are based on standard chemical safety protocols.[2][7][10] Always consult the specific Safety Data Sheet and seek professional medical attention after any exposure.

Spill Response
  • Evacuate : Alert others and evacuate the immediate area.

  • Protect : Don appropriate PPE, including a respirator, chemical-resistant gloves, goggles, and a lab coat or apron.

  • Contain : For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. Do not sweep dry powder.

  • Clean : Carefully scoop the material into a labeled, sealed container for hazardous waste.[2] Clean the area with an appropriate decontaminating solution.

  • Dispose : All materials used for cleanup must be disposed of as hazardous waste.

By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a robust culture of safety that protects researchers and ensures the integrity of your work.

References

  • OXFORD LAB FINE CHEM LLP. (n.d.). P-AMINO BENZAMIDE Material Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]

  • DalMolin, M. (n.d.). What are the Health and Safety Guidelines for Using Amines? GC Química. Retrieved from [Link]

  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 437153, 2-amino-N-(4-methylphenyl)benzamide. Retrieved from [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • ChemChart. (n.d.). 4-Amino-N-(2-methylphenyl)benzamide (888-78-8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67133, N-(4-Amino-2-chloro-5-methylphenyl)benzamide. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). N-Methylpyrrolidone Handling and Storage. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.